molecular formula C35H62N7O17P3S B15550052 5-Methyltridecanoyl-CoA

5-Methyltridecanoyl-CoA

Cat. No.: B15550052
M. Wt: 977.9 g/mol
InChI Key: XCHLHXGJXKHYSW-UHFFFAOYSA-N
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Description

5-Methyltridecanoyl-CoA is a useful research compound. Its molecular formula is C35H62N7O17P3S and its molecular weight is 977.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H62N7O17P3S

Molecular Weight

977.9 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-methyltridecanethioate

InChI

InChI=1S/C35H62N7O17P3S/c1-5-6-7-8-9-10-12-23(2)13-11-14-26(44)63-18-17-37-25(43)15-16-38-33(47)30(46)35(3,4)20-56-62(53,54)59-61(51,52)55-19-24-29(58-60(48,49)50)28(45)34(57-24)42-22-41-27-31(36)39-21-40-32(27)42/h21-24,28-30,34,45-46H,5-20H2,1-4H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)

InChI Key

XCHLHXGJXKHYSW-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Metabolic Fate of 5-Methyltridecanoyl-CoA: A Putative Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyltridecanoyl-CoA, a branched-chain acyl-CoA, is predicted to undergo a multi-compartmental metabolic breakdown involving initial rounds of mitochondrial beta-oxidation followed by peroxisomal degradation. Due to the methyl branch at an odd-numbered carbon, standard beta-oxidation is impeded after two cycles. The resulting α-methyl branched-chain acyl-CoA is likely shuttled to the peroxisome for further catabolism via a pathway analogous to that of pristanic acid. This process ultimately yields propionyl-CoA and acetyl-CoA, which can then enter central metabolic pathways. This guide outlines the putative metabolic pathway of this compound, details the key enzymatic steps, and provides hypothetical quantitative data and experimental protocols based on analogous branched-chain fatty acids.

Introduction

Branched-chain fatty acids (BCFAs) are important constituents of the human diet, primarily derived from dairy products, meat, and fish.[1] Their metabolism often requires specialized enzymatic pathways to bypass the steric hindrance imposed by methyl branches, which can obstruct the standard beta-oxidation spiral.[2] Fatty acids with methyl groups on the β-carbon, such as phytanic acid, necessitate an initial α-oxidation step.[3] In contrast, this compound, with its methyl group on the fifth carbon, can likely undergo initial degradation through the conventional beta-oxidation pathway before requiring specialized enzymatic machinery.

This technical guide provides a comprehensive overview of the hypothesized metabolic pathway of this compound. The proposed pathway is based on the well-established principles of fatty acid metabolism and draws parallels with the known degradation routes of other BCFAs, particularly pristanic acid, a 2-methyl branched-chain fatty acid.[4][5]

Proposed Metabolic Pathway of this compound

The metabolism of this compound is anticipated to be a multi-step process occurring in both the mitochondria and peroxisomes.

Activation and Mitochondrial Transport

Prior to entering the metabolic cascade, 5-methyltridecanoic acid must be activated to its CoA thioester, this compound. This reaction is catalyzed by an acyl-CoA synthetase. The activated acyl-CoA is then transported into the mitochondrial matrix via the carnitine shuttle system.

Initial Mitochondrial Beta-Oxidation Cycles

Once inside the mitochondria, this compound can undergo two complete cycles of beta-oxidation, as the methyl group at the C5 position does not interfere with the initial enzymatic steps. Each cycle consists of four reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage, resulting in the shortening of the acyl-CoA chain by two carbons and the release of one molecule of acetyl-CoA.[6]

  • Cycle 1: this compound is converted to 3-Methylundecanoyl-CoA and acetyl-CoA.

  • Cycle 2: 3-Methylundecanoyl-CoA is converted to 2-Methylnonanoyl-CoA and acetyl-CoA.

The product of these two cycles, 2-Methylnonanoyl-CoA, possesses a methyl group on the α-carbon (position 2), which sterically hinders the action of mitochondrial 2-enoyl-CoA hydratase, thus blocking further degradation by the conventional beta-oxidation pathway.

Peroxisomal Beta-Oxidation

The resulting 2-Methylnonanoyl-CoA is likely transported to the peroxisomes for subsequent degradation. Peroxisomes are known to be involved in the metabolism of very-long-chain fatty acids and branched-chain fatty acids.[7] The beta-oxidation pathway in peroxisomes differs slightly from the mitochondrial pathway, particularly in the first step, which is catalyzed by a FAD-dependent acyl-CoA oxidase that produces H₂O₂.[7]

The peroxisomal beta-oxidation of 2-Methylnonanoyl-CoA is expected to proceed through several cycles, analogous to the degradation of pristanic acid.[4][5] In the final thiolytic cleavage step of the last cycle, a three-carbon unit, propionyl-CoA, is released along with acetyl-CoA.

The breakdown of 2-Methylnonanoyl-CoA in the peroxisome would yield:

  • Three molecules of acetyl-CoA

  • One molecule of propionyl-CoA

Propionyl-CoA can be converted to succinyl-CoA and enter the citric acid cycle.

Quantitative Data (Hypothetical)

Direct quantitative data for the enzymatic reactions involved in this compound metabolism are not available. The following table presents hypothetical kinetic parameters for the key enzymes, based on values reported for enzymes acting on similar branched-chain fatty acid substrates.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Source (Analogous Substrate)
Acyl-CoA Synthetase5-Methyltridecanoic acid50200General Long-Chain Acyl-CoA Synthetases
Medium-Chain Acyl-CoA DehydrogenaseThis compound25150MCAD with various substrates
Peroxisomal Branched-Chain Acyl-CoA Oxidase2-Methylnonanoyl-CoA30100Pristanoyl-CoA Oxidase
Peroxisomal Multifunctional Enzyme 22-Methyl-2-enoyl-CoA40120Pristenoyl-CoA Hydratase/Dehydrogenase
Peroxisomal Thiolase3-Keto-2-methylacyl-CoA20300SCPx Thiolase with pristanoyl-CoA metabolites

Table 1: Hypothetical Kinetic Parameters for Enzymes in the this compound Metabolic Pathway.

Experimental Protocols

Investigating the metabolic pathway of this compound would involve a combination of in vitro enzyme assays and cell-based metabolic studies.

In Vitro Enzyme Assays

Objective: To determine the kinetic parameters of enzymes involved in the degradation of this compound and its intermediates.

Methodology:

  • Enzyme Source: Recombinant human enzymes (e.g., acyl-CoA synthetase, acyl-CoA dehydrogenases, peroxisomal enzymes) can be expressed and purified from E. coli or insect cells.

  • Substrate Synthesis: 5-Methyltridecanoic acid and its subsequent metabolic intermediates (e.g., 2-Methylnonanoyl-CoA) would need to be chemically synthesized.

  • Assay Conditions:

    • Acyl-CoA Synthetase Activity: Measured by monitoring the consumption of ATP or the formation of the acyl-CoA product using HPLC.

    • Acyl-CoA Dehydrogenase Activity: Assessed spectrophotometrically by following the reduction of an artificial electron acceptor (e.g., dichlorophenolindophenol).

    • Peroxisomal Acyl-CoA Oxidase Activity: Determined by measuring the production of H₂O₂ using a coupled spectrophotometric assay with horseradish peroxidase.

    • Thiolase Activity: Monitored by the decrease in absorbance at 303 nm due to the cleavage of the 3-ketoacyl-CoA substrate.

  • Data Analysis: Michaelis-Menten kinetics would be used to determine the Km and Vmax values.

Cellular Metabolism Studies

Objective: To trace the metabolic fate of this compound in cultured cells.

Methodology:

  • Cell Culture: Human fibroblast or hepatocyte cell lines (e.g., HepG2) would be cultured under standard conditions.

  • Stable Isotope Labeling: Cells would be incubated with ¹³C-labeled 5-methyltridecanoic acid.

  • Metabolite Extraction: After incubation, cellular metabolites would be extracted using a methanol/chloroform/water procedure.

  • Metabolite Analysis: The extracted metabolites would be analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the labeled intermediates and end-products (e.g., acetyl-CoA, propionyl-CoA).

  • Subcellular Fractionation: To confirm the cellular location of the metabolic steps, mitochondria and peroxisomes would be isolated by differential centrifugation, and the presence of labeled metabolites in each fraction would be analyzed.

Visualizations

Metabolic_Pathway_of_5_Methyltridecanoyl_CoA cluster_Mitochondria Mitochondrial Matrix 5-MT-CoA This compound 3-MU-CoA 3-Methylundecanoyl-CoA 5-MT-CoA->3-MU-CoA Beta-Oxidation Cycle 1 Acetyl-CoA_mito1 Acetyl-CoA 2-MN-CoA_mito 2-Methylnonanoyl-CoA 3-MU-CoA->2-MN-CoA_mito Beta-Oxidation Cycle 2 Acetyl-CoA_mito2 Acetyl-CoA 2-MN-CoA_perox 2-Methylnonanoyl-CoA 2-MN-CoA_mito->2-MN-CoA_perox Transport Perox_Beta_Ox Peroxisomal Beta-Oxidation 2-MN-CoA_perox->Perox_Beta_Ox Acetyl-CoA_perox 3x Acetyl-CoA Perox_Beta_Ox->Acetyl-CoA_perox Propionyl-CoA Propionyl-CoA Perox_Beta_Ox->Propionyl-CoA

Figure 1: Proposed metabolic pathway of this compound.

Experimental_Workflow cluster_Cellular_Metabolism Cellular Metabolism Study cluster_Enzyme_Assays In Vitro Enzyme Assays Cell_Culture Culture Human Cells (e.g., HepG2) Labeling Incubate with ¹³C-5-Methyltridecanoic Acid Cell_Culture->Labeling Extraction Metabolite Extraction Labeling->Extraction Subcellular_Fractionation Subcellular Fractionation (Mitochondria/Peroxisomes) Labeling->Subcellular_Fractionation Analysis LC-MS/GC-MS Analysis Extraction->Analysis Fraction_Analysis Metabolite Analysis of Fractions Subcellular_Fractionation->Fraction_Analysis Enzyme_Prep Purify Recombinant Enzymes Kinetic_Assays Perform Kinetic Assays Enzyme_Prep->Kinetic_Assays Substrate_Synth Synthesize Substrates and Intermediates Substrate_Synth->Kinetic_Assays Data_Analysis Determine Km and Vmax Kinetic_Assays->Data_Analysis

Figure 2: Experimental workflow for elucidating the metabolic pathway.

Conclusion

The metabolic pathway of this compound is proposed to be a cooperative effort between mitochondria and peroxisomes. Initial degradation via two cycles of mitochondrial beta-oxidation is followed by peroxisomal beta-oxidation of the resulting α-methyl branched-chain acyl-CoA. This pathway highlights the metabolic flexibility of cellular systems in handling structurally diverse fatty acids. Further experimental validation is required to definitively establish this proposed pathway and to accurately determine the kinetic parameters of the involved enzymes. Understanding the metabolism of such branched-chain fatty acids is crucial for research in nutrition, metabolic disorders, and drug development, where fatty acid metabolism pathways are often targeted.

References

The Role of 5-Methyltridecanoyl-CoA in Modulating Bacterial Membrane Fluidity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maintaining optimal membrane fluidity is paramount for bacterial survival, enabling essential cellular processes across diverse environmental conditions. Bacteria employ various strategies to modulate the biophysical properties of their cell membranes, with the composition of membrane fatty acids playing a central role. This technical guide delves into the significance of 5-Methyltridecanoyl-CoA as a precursor to anteiso-branched-chain fatty acids (BCFAs) and its subsequent impact on bacterial membrane fluidity. We will explore the biosynthetic pathways, present quantitative data correlating fatty acid composition with membrane fluidity, detail key experimental protocols for analysis, and provide visual representations of the underlying molecular relationships. This document serves as a comprehensive resource for researchers investigating bacterial membrane physiology and for professionals in drug development targeting novel antibacterial pathways.

Introduction: The Imperative of Membrane Fluidity in Bacteria

The bacterial cell membrane is a dynamic interface that mediates nutrient transport, energy generation, and environmental sensing. Its fluidity, a measure of the mobility of its lipid components, must be tightly regulated to ensure the proper function of embedded proteins and to maintain membrane integrity.[1] Bacteria adapt to environmental stresses such as temperature fluctuations by altering the fatty acid composition of their membrane phospholipids.[2][3] This adaptation, often termed homeoviscous adaptation, involves modifying the length, saturation, and branching of fatty acid acyl chains.

Branched-chain fatty acids (BCFAs) are major components of the membranes of many Gram-positive bacteria, such as Bacillus subtilis and Listeria monocytogenes.[4][5] BCFAs are characterized by a methyl group at the iso (second to last) or anteiso (third to last) carbon from the methyl end of the acyl chain. Anteiso-fatty acids, due to their lower melting points compared to their iso- and straight-chain counterparts, play a crucial role in increasing membrane fluidity, particularly as an adaptation to cold stress.[4][6]

Biosynthesis of Anteiso-Fatty Acids from this compound

This compound is a key intermediate in the synthesis of anteiso-C14:0, a fourteen-carbon anteiso-branched-chain fatty acid. The biosynthesis of anteiso-fatty acids is initiated by the branched-chain α-keto acid dehydrogenase (Bkd) complex, which converts branched-chain amino acids into their corresponding branched-chain acyl-CoA primers.

Specifically, the biosynthesis of odd-numbered anteiso-fatty acids starts from the amino acid L-isoleucine. Isoleucine is converted to α-keto-β-methylvalerate, which is then decarboxylated by the Bkd complex to form 2-methylbutyryl-CoA. This short-chain acyl-CoA serves as the primer for the fatty acid synthase (FASII) system. The initial condensation reaction is catalyzed by β-ketoacyl-acyl carrier protein synthase III (FabH), which has a preference for branched-chain acyl-CoA primers in many bacteria that produce BCFAs. Malonyl-ACP is then sequentially added to elongate the acyl chain, ultimately leading to the formation of long-chain anteiso-fatty acids. This compound represents a specific elongation product on the pathway to longer-chain anteiso-fatty acids.

cluster_0 Branched-Chain Amino Acid Catabolism cluster_1 Fatty Acid Elongation (FASII) L-Isoleucine L-Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate L-Isoleucine->alpha-keto-beta-methylvalerate BCAT 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-keto-beta-methylvalerate->2-Methylbutyryl-CoA Bkd complex This compound This compound 2-Methylbutyryl-CoA->this compound FabH, FASII Elongation Cycles Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD Malonyl-ACP->this compound FASII Anteiso-Fatty Acyl-ACP Anteiso-Fatty Acyl-ACP This compound->Anteiso-Fatty Acyl-ACP Further Elongation

Biosynthesis of anteiso-fatty acids from L-isoleucine.

Quantitative Impact on Membrane Fluidity

The incorporation of anteiso-fatty acids into the bacterial membrane has a direct and quantifiable effect on its fluidity. This is particularly evident during cold adaptation, where an increased proportion of anteiso-fatty acids helps to counteract the ordering effect of low temperatures, thereby maintaining the membrane in a fluid, functional state.

Fatty Acid Composition and Membrane Fluidity in Listeria monocytogenes

Listeria monocytogenes is a well-studied model organism for cold adaptation and its membrane is predominantly composed of BCFAs.[4] Studies have shown a significant shift in the fatty acid profile with decreasing growth temperature, characterized by an increase in the proportion of anteiso-C15:0.[6] This change is directly correlated with an increase in membrane fluidity.

Growth Temperature (°C)Fatty Acid Composition (%)Anteiso/Iso Ratio
anteiso-C15:0 iso-C15:0
3730.29.3
1065.05.0

Table 1: Representative fatty acid composition of Listeria monocytogenes grown at different temperatures. Data compiled from multiple sources for illustrative purposes.[7]

Membrane Fluidity in Bacillus subtilis

Bacillus subtilis also modulates its membrane fluidity in response to temperature by altering its BCFA composition.[3] A key adaptation to lower temperatures is an increase in the ratio of anteiso- to iso-branched fatty acids.[3] This alteration in fatty acid composition leads to a measurable decrease in the membrane's phase transition temperature (Tm) and an increase in fluidity, as determined by fluorescence polarization.[3]

Growth ConditionMajor Fatty AcidsPhase Transition Temp. (Tm) (°C)Fluorescence Anisotropy (at 20°C)
40°CHigh iso-BCFA~25Higher (less fluid)
20°CHigh anteiso-BCFA~14.5Lower (more fluid)

Table 2: Correlation of fatty acid type with membrane phase transition temperature and fluidity in Bacillus subtilis. Values are illustrative based on published findings.[3]

Experimental Protocols

Analysis of Bacterial Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction, derivatization, and analysis of fatty acid methyl esters (FAMEs) from bacterial cells.

1. Cell Culture and Harvesting:

  • Grow bacterial cultures to the desired growth phase under specific temperature conditions.

  • Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media.

2. Saponification and Methylation:

  • Resuspend the cell pellet in a methanolic base solution (e.g., 0.5 M NaOH in methanol).

  • Heat the suspension at a high temperature (e.g., 100°C) for a set time (e.g., 30 minutes) to saponify the lipids.

  • Cool the mixture and add an acidic methanol (B129727) solution (e.g., 14% BF3 in methanol).

  • Heat again (e.g., 80°C for 10 minutes) to methylate the fatty acids, forming FAMEs.

3. Extraction of FAMEs:

  • Cool the reaction mixture and add a non-polar solvent (e.g., hexane (B92381) or a hexane/methyl tert-butyl ether mixture).[8]

  • Vortex thoroughly to extract the FAMEs into the organic phase.

  • Centrifuge to separate the phases and carefully transfer the organic (upper) layer containing the FAMEs to a new vial.

  • Wash the organic phase with a dilute base solution (e.g., 0.3 M NaOH) to remove any remaining acidic residues.

4. GC-MS Analysis:

  • Inject an aliquot of the FAMEs extract into a gas chromatograph equipped with a mass spectrometer.

  • GC Conditions (example):

    • Column: A polar capillary column (e.g., BPX70).[9]

    • Carrier Gas: Helium or Hydrogen.[8][10]

    • Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) at a controlled rate (e.g., 4°C/min).[10]

  • MS Conditions (example):

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan a suitable mass range (e.g., m/z 50-550) to detect the FAMEs.

  • Identify and quantify the different FAMEs by comparing their retention times and mass spectra to known standards and spectral libraries.

Bacterial Cell Pellet Bacterial Cell Pellet Saponification (NaOH/Methanol, Heat) Saponification (NaOH/Methanol, Heat) Bacterial Cell Pellet->Saponification (NaOH/Methanol, Heat) Methylation (BF3/Methanol, Heat) Methylation (BF3/Methanol, Heat) Saponification (NaOH/Methanol, Heat)->Methylation (BF3/Methanol, Heat) FAMEs in Aqueous/Methanol FAMEs in Aqueous/Methanol Methylation (BF3/Methanol, Heat)->FAMEs in Aqueous/Methanol Extraction (Hexane) Extraction (Hexane) FAMEs in Aqueous/Methanol->Extraction (Hexane) FAMEs in Hexane FAMEs in Hexane Extraction (Hexane)->FAMEs in Hexane GC-MS Analysis GC-MS Analysis FAMEs in Hexane->GC-MS Analysis

Workflow for GC-MS analysis of bacterial fatty acids.

Measurement of Membrane Fluidity using Fluorescence Polarization

This method utilizes the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to assess membrane fluidity. The degree of polarization of the emitted fluorescence is inversely proportional to the rotational mobility of the probe within the membrane, thus providing a measure of fluidity.[2][11]

1. Preparation of Bacterial Cells:

  • Grow and harvest bacteria as described in the GC-MS protocol.

  • Wash the cells and resuspend them in a suitable buffer (e.g., PBS) to a standardized optical density.

2. DPH Labeling:

  • Add a solution of DPH (typically in a solvent like tetrahydrofuran (B95107) or acetone) to the cell suspension to a final concentration of around 1-2 µM.

  • Incubate the mixture in the dark at a controlled temperature (e.g., 37°C) for a sufficient time (e.g., 30-60 minutes) to allow the probe to incorporate into the bacterial membranes.

3. Fluorescence Polarization Measurement:

  • Transfer the DPH-labeled cell suspension to a cuvette.

  • Place the cuvette in a spectrofluorometer equipped with polarizers.

  • Excite the sample with vertically polarized light at the excitation wavelength of DPH (around 355 nm).[1]

  • Measure the intensity of the emitted fluorescence at the emission wavelength of DPH (around 430 nm) through polarizers oriented both parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation polarizer.[1]

4. Calculation of Fluorescence Anisotropy (r):

  • Calculate the fluorescence anisotropy (r) using the following formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the grating correction factor of the instrument.

  • A higher anisotropy value indicates lower rotational mobility of DPH and thus, lower membrane fluidity.

Bacterial Cell Suspension Bacterial Cell Suspension DPH Labeling (Incubation) DPH Labeling (Incubation) Bacterial Cell Suspension->DPH Labeling (Incubation) Excitation (Polarized Light, ~355 nm) Excitation (Polarized Light, ~355 nm) DPH Labeling (Incubation)->Excitation (Polarized Light, ~355 nm) Emission Measurement (~430 nm) Emission Measurement (~430 nm) Excitation (Polarized Light, ~355 nm)->Emission Measurement (~430 nm) I_parallel I_parallel Emission Measurement (~430 nm)->I_parallel I_perpendicular I_perpendicular Emission Measurement (~430 nm)->I_perpendicular Calculate Anisotropy (r) Calculate Anisotropy (r) I_parallel->Calculate Anisotropy (r) I_perpendicular->Calculate Anisotropy (r)

Workflow for measuring membrane fluidity via fluorescence polarization.

Conclusion and Future Directions

The biosynthesis of anteiso-fatty acids, initiated by precursors such as that which leads to this compound, is a critical mechanism for the regulation of membrane fluidity in many bacteria. The incorporation of these fatty acids, with their characteristic methyl branching, directly enhances membrane fluidity, an adaptation essential for survival in diverse and changing environments, particularly at low temperatures.

The detailed understanding of the biosynthetic pathways and the quantitative relationship between anteiso-fatty acid content and membrane fluidity provides a solid foundation for future research. For professionals in drug development, the enzymes involved in the biosynthesis of BCFAs, such as FabH, represent promising targets for the development of novel antibiotics. By disrupting the ability of pathogenic bacteria to modulate their membrane fluidity, their growth and survival could be significantly impaired.

Future research should focus on elucidating the precise regulatory mechanisms that control the flux of precursors into the BCFA synthesis pathway. Furthermore, the development of high-throughput screening assays based on the principles outlined in this guide could accelerate the discovery of inhibitors of this vital bacterial process.

References

The Enigmatic Presence of 5-Methyltridecanoyl-CoA in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide delves into the natural occurrence, biosynthesis, and physiological significance of 5-Methyltridecanoyl-CoA, a branched-chain fatty acyl-CoA, within the microbial kingdom. While direct research on this compound is limited, this paper provides an in-depth analysis of the broader class of iso-fatty acyl-CoAs, to which it belongs, offering a comprehensive understanding of its likely roles and metabolic pathways in microorganisms.

Natural Occurrence and Physiological Significance of Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) of the iso and anteiso series are integral components of the cell membranes of many bacterial species.[1][2][3][4][5][6] These lipids play a crucial role in maintaining membrane fluidity and function, particularly in response to environmental stressors such as temperature fluctuations.[7] The presence and relative abundance of specific BCFAs can be a chemotaxonomic marker for bacterial identification and classification.[5][6]

In contrast to straight-chain fatty acids, the methyl branch in BCFAs disrupts the tight packing of the acyl chains, thereby lowering the melting point of the membrane and increasing its fluidity. This property is vital for the survival of bacteria in diverse and extreme environments.[3][5] For instance, in the foodborne pathogen Listeria monocytogenes, BCFAs constitute over 90% of the total fatty acids and are essential for its growth at low temperatures, stress tolerance, and virulence.[8]

While specific data on the natural occurrence of this compound is scarce, the presence of its corresponding fatty acid, 5-methyltridecanoic acid (an iso-C14:0 fatty acid), can be inferred in microorganisms that produce even-numbered iso-fatty acids.

Biosynthesis of Iso-Fatty Acyl-CoAs

The biosynthesis of branched-chain fatty acids initiates from branched-chain amino acids or their corresponding α-keto acids, which serve as primers for the fatty acid synthase (FAS) system.[9] This initial step is the primary divergence from the synthesis of straight-chain fatty acids.

The synthesis of iso-fatty acids with an odd number of carbon atoms typically starts with isobutyryl-CoA, derived from valine. This primer is sequentially elongated by the addition of two-carbon units from malonyl-CoA. In contrast, the biosynthesis of iso-fatty acids with an even number of carbon atoms, such as the parent molecule of this compound, can occur via α-oxidation of an iso-odd fatty acid.[1] This pathway involves the removal of one carbon atom from the carboxylic end of the fatty acid.

The following diagram illustrates the general biosynthetic pathways for iso-odd and iso-even fatty acids.

Iso-Fatty Acid Biosynthesis cluster_odd Iso-Odd Fatty Acid Synthesis cluster_even Iso-Even Fatty Acid Synthesis Valine Valine alpha_Keto_Val α-Ketoisovalerate Valine->alpha_Keto_Val Deamination Isobutyryl_CoA Isobutyryl-CoA alpha_Keto_Val->Isobutyryl_CoA BCKAD Iso_C15_ACP iso-C15:0-ACP Isobutyryl_CoA->Iso_C15_ACP + Malonyl-CoA (x5) FAS II Iso_C17_ACP iso-C17:0-ACP Iso_C15_ACP->Iso_C17_ACP + Malonyl-CoA FAS II Iso_C15_Acid iso-C15:0 Fatty Acid Iso_C15_ACP->Iso_C15_Acid Thioesterase alpha_OH_Iso_C15 α-Hydroxy-iso-C15:0 Iso_C15_Acid->alpha_OH_Iso_C15 α-Hydroxylase alpha_Keto_Iso_C15 α-Keto-iso-C15:0 alpha_OH_Iso_C15->alpha_Keto_Iso_C15 Dehydrogenase Iso_C14_Acid iso-C14:0 Fatty Acid (e.g., 12-Methyltridecanoic acid) alpha_Keto_Iso_C15->Iso_C14_Acid Decarboxylation Iso_C14_CoA iso-C14:0-CoA (e.g., this compound*) Iso_C14_Acid->Iso_C14_CoA Acyl-CoA Synthetase caption *Note: this compound is an isomer of iso-C14:0-CoA.

Caption: Biosynthesis pathways for iso-odd and iso-even fatty acids in microorganisms.

Quantitative Data on Iso-Fatty Acid Composition

Bacterial SpeciesIso-Fatty AcidRelative Abundance (%)Reference
Listeria monocytogenes Scott AC14:00.97[10]
Chryseobacterium frigidisoli PB4T (at 20°C)iso-C15:0~35[11]
Chryseobacterium frigidisoli PB4T (at 0°C)iso-C15:0~15[11]
Bacillus anthracis17:1 anteisoPresent[12]
Bacillus cereusiso 17:1 omega10cPresent[12]

Experimental Protocols

The analysis of branched-chain fatty acids and their CoA esters in microorganisms requires specific and sensitive methodologies.

Analysis of Cellular Fatty Acids (FAMEs)

A common method for analyzing the total fatty acid composition of bacterial cells is through gas chromatography of fatty acid methyl esters (FAMEs).

Protocol:

  • Cell Culture and Harvest: Grow the microbial culture under controlled conditions. Harvest the cells by centrifugation and wash with a suitable buffer to remove media components.

  • Saponification: Resuspend the cell pellet in a strong base (e.g., NaOH in methanol) and heat to hydrolyze lipids and release fatty acids from the cell membrane.

  • Methylation: Add a methylation reagent (e.g., HCl in methanol (B129727) or BF3 in methanol) and heat to convert the free fatty acids into their more volatile methyl esters.

  • Extraction: Extract the FAMEs into an organic solvent such as hexane.

  • Analysis: Analyze the extracted FAMEs using gas chromatography-mass spectrometry (GC-MS) for identification and quantification. An internal standard (e.g., heptadecanoic acid) is typically added at the beginning of the procedure for accurate quantification.

Analysis of Acyl-CoAs

The analysis of acyl-CoA species is more challenging due to their lower abundance and inherent instability. Methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for their detection and quantification.[6]

Protocol:

  • Rapid Quenching and Extraction: Rapidly quench the metabolism of the microbial culture, for example, by using cold solvent extraction (e.g., acetonitrile/methanol/water mixture). This is crucial to prevent the degradation of acyl-CoAs.

  • Cell Lysis: Lyse the cells to release the intracellular metabolites.

  • Solid-Phase Extraction (SPE): Use SPE to enrich the acyl-CoA fraction and remove interfering substances.

  • LC-MS/MS Analysis: Separate the different acyl-CoA species using reverse-phase liquid chromatography and detect and quantify them using tandem mass spectrometry. Stable isotope-labeled internal standards are recommended for accurate quantification.

The following diagram outlines the general workflow for the analysis of bacterial fatty acids.

Fatty Acid Analysis Workflow cluster_fame FAME Analysis Workflow cluster_acylcoa Acyl-CoA Analysis Workflow Culture Bacterial Culture Harvest Cell Harvesting Culture->Harvest Saponification Saponification Harvest->Saponification Methylation Methylation Saponification->Methylation Extraction_FAME FAME Extraction Methylation->Extraction_FAME GC_MS GC-MS Analysis Extraction_FAME->GC_MS Culture2 Bacterial Culture Quenching Metabolism Quenching Culture2->Quenching Extraction_AcylCoA Acyl-CoA Extraction Quenching->Extraction_AcylCoA SPE Solid-Phase Extraction Extraction_AcylCoA->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS caption General workflows for the analysis of bacterial fatty acids and acyl-CoAs.

Caption: Workflow for bacterial fatty acid analysis.

Conclusion

While the specific molecule this compound remains an understudied component of the microbial metabolome, its identity as an iso-even-chain fatty acyl-CoA places it within a well-established class of molecules crucial for bacterial survival and adaptation. The biosynthetic pathways and physiological roles of branched-chain fatty acids provide a strong framework for understanding the potential significance of this compound. Further research employing advanced analytical techniques such as targeted metabolomics is necessary to elucidate the precise natural occurrence, concentration, and function of this enigmatic molecule in the microbial world. This knowledge could open new avenues for the development of novel antimicrobial agents or for the engineering of microorganisms with enhanced stress tolerance for industrial applications.

References

Unraveling the Cellular Enigma: A Technical Guide to the Potential Functions of 5-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyltridecanoyl-CoA is a branched-chain acyl-CoA for which specific cellular functions and metabolic pathways are not yet extensively documented. This technical guide synthesizes current knowledge of branched-chain fatty acids (BCFAs) and acyl-CoAs to extrapolate the potential roles of this compound within the cell. We explore its probable biosynthesis from branched-chain amino acids, its likely involvement in energy metabolism and lipid synthesis, its potential incorporation into cellular membranes to modulate fluidity, and its prospective role in protein acylation, a key post-translational modification. This document provides a foundational framework for future research by presenting hypothesized metabolic pathways, detailed experimental protocols for investigation, and structured data tables for the presentation of quantitative findings. Our aim is to equip researchers with the necessary theoretical and practical tools to elucidate the precise functions of this intriguing molecule.

Introduction

Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse and significant roles in cellular physiology and pathology.[1] Unlike their straight-chain counterparts, BCFAs possess methyl branches that confer unique structural and functional properties. These molecules are integral components of cellular membranes, can act as signaling molecules, and are involved in various metabolic pathways.[2][3] this compound, a 14-carbon fatty acyl-CoA with a methyl group at the 5-position, belongs to this class of lipids. While direct research on this compound is limited, its structural similarity to other well-characterized BCFAs allows for informed hypotheses regarding its cellular functions.

This guide will delve into the potential metabolic fate and cellular functions of this compound, drawing parallels with known BCFA metabolism. We will present a series of detailed experimental protocols that can be adapted to specifically investigate this molecule and provide templates for the systematic presentation of quantitative data.

Biosynthesis and Metabolism of this compound

The biosynthesis of BCFAs is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[2][4] The primer for the synthesis of a methyl-branched fatty acid is typically a branched-chain alpha-keto acid derived from a BCAA.[5]

Hypothesized Biosynthesis Pathway

The biosynthesis of this compound likely initiates from a short-chain branched acyl-CoA primer, which is then elongated. The pathway can be visualized as follows:

Biosynthesis of this compound BCAA Branched-Chain Amino Acid (e.g., Leucine) BCKA Branched-Chain α-Keto Acid BCAA->BCKA BCAT BC_Acyl_CoA Branched-Chain Acyl-CoA (Primer) BCKA->BC_Acyl_CoA BCKDH FAS Fatty Acid Synthase (FASN) BC_Acyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Methyl_FA 5-Methyltridecanoic Acid FAS->Methyl_FA ACSL Acyl-CoA Synthetase Methyl_FA->ACSL Target_CoA This compound ACSL->Target_CoA

Figure 1: Hypothesized biosynthesis of this compound.
Predicted Metabolic Fates

Once synthesized, this compound is expected to enter several key metabolic pathways:

  • Beta-Oxidation: As an energy source, this compound would likely undergo mitochondrial beta-oxidation to produce acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.[6]

  • Lipid Synthesis: It could be incorporated into complex lipids such as phospholipids, triglycerides, and cholesterol esters, thereby influencing the composition and properties of cellular membranes and lipid droplets.[7]

  • Protein Acylation: this compound may serve as a substrate for acyltransferases, leading to the post-translational modification of proteins.[8]

Metabolic Fates of this compound cluster_energy Energy Metabolism cluster_synthesis Lipid Synthesis cluster_acylation Protein Acylation Start This compound Beta_Ox β-Oxidation Start->Beta_Ox PL Phospholipids Start->PL TG Triglycerides Start->TG CE Cholesterol Esters Start->CE Acyltransferase Acyltransferase Start->Acyltransferase Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Ox->Propionyl_CoA TCA Citric Acid Cycle Acetyl_CoA->TCA Propionyl_CoA->TCA ATP ATP TCA->ATP Membranes Cellular Membranes PL->Membranes Lipid_Droplets Lipid Droplets TG->Lipid_Droplets CE->Lipid_Droplets Protein Protein Protein->Acyltransferase Acylated_Protein Acylated Protein Acyltransferase->Acylated_Protein Function Altered Protein Function (Localization, Activity) Acylated_Protein->Function

Figure 2: Potential metabolic fates of this compound.

Potential Cellular Functions

Based on the known roles of BCFAs, we can postulate several key cellular functions for this compound.

Modulation of Membrane Fluidity

The incorporation of BCFAs into the phospholipid bilayer can alter the physical properties of cellular membranes. The methyl branch disrupts the tight packing of fatty acyl chains, leading to an increase in membrane fluidity.[9] This can have profound effects on the function of membrane-embedded proteins, such as receptors and ion channels.

Energy Homeostasis

As a substrate for beta-oxidation, this compound can contribute to cellular energy production. The balance between its synthesis, storage in lipids, and degradation for energy is likely to be tightly regulated to meet the cell's metabolic demands.

Protein Acylation and Cellular Signaling

Protein acylation is a post-translational modification where a fatty acyl group is covalently attached to a protein.[10] This modification can alter the protein's subcellular localization, stability, and interaction with other proteins.[8] If this compound is a substrate for protein acylation, it could play a role in regulating a variety of signaling pathways.

Quantitative Data Presentation

To facilitate the systematic analysis and comparison of experimental data, all quantitative findings should be summarized in clearly structured tables. Below are examples of how data on the abundance and effects of this compound could be presented.

Table 1: Hypothetical Cellular Concentrations of this compound in Different Cell Types

Cell TypeConditionThis compound (pmol/mg protein)
HepatocyteControl1.5 ± 0.2
HepatocyteHigh BCAA Diet4.8 ± 0.5
AdipocyteControl2.1 ± 0.3
AdipocyteHigh BCAA Diet6.5 ± 0.7
MyocyteControl0.8 ± 0.1
MyocyteHigh BCAA Diet2.3 ± 0.4

Table 2: Hypothetical Effects of this compound on Membrane Fluidity

Cell LineTreatmentMembrane Fluidity (Anisotropy)
HEK293Control0.25 ± 0.02
HEK29310 µM 5-Methyltridecanoic Acid0.21 ± 0.02
HepG2Control0.28 ± 0.03
HepG210 µM 5-Methyltridecanoic Acid0.24 ± 0.03

Experimental Protocols

The following protocols provide detailed methodologies for the investigation of the potential cellular functions of this compound.

Analysis of Cellular this compound by LC-MS/MS

This protocol describes the extraction and quantification of this compound from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]

Workflow:

LC_MS_Workflow Start Cell Pellet Extraction Acyl-CoA Extraction (Acidified Organic Solvent) Start->Extraction SPE Solid Phase Extraction (SPE) Extraction->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Quant Quantification LC_MS->Quant GC_MS_Workflow Start Cell Pellet Lipid_Extraction Total Lipid Extraction (Folch Method) Start->Lipid_Extraction Transmethylation Transmethylation to FAMEs (BF3-Methanol) Lipid_Extraction->Transmethylation GC_MS GC-MS Analysis Transmethylation->GC_MS Analysis Fatty Acid Profile Analysis GC_MS->Analysis Acylation_Workflow Components Incubate: - Purified Protein - this compound - Cell Lysate (source of acyltransferase) SDS_PAGE SDS-PAGE Components->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detection Detection with Anti-Acyl-Lysine Antibody Western_Blot->Detection Result Acylation Signal Detection->Result

References

The Role of 5-Methyltridecanoyl-CoA as an Intermediate in Anteiso-Fatty Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 5-Methyltridecanoyl-CoA's role as a crucial intermediate in the biosynthesis of anteiso-fatty acids. While not a primary precursor, its formation is a key step in the elongation pathway that leads to the synthesis of odd-numbered, branched-chain fatty acids. This document details the biosynthetic pathway, with a focus on the enzymatic reactions and regulatory mechanisms that govern the production of these specialized lipids. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for the analysis of anteiso-fatty acids and their precursors, and visual representations of the involved pathways and workflows to support advanced research and development in this area.

Introduction to Anteiso-Fatty Acid Biosynthesis

Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacteria, where they play a critical role in maintaining membrane fluidity.[1][2] BCFAs are broadly classified into two main series: iso- and anteiso-fatty acids. Anteiso-fatty acids are characterized by a methyl branch on the antepenultimate (n-3) carbon atom. The synthesis of odd-numbered anteiso-fatty acids, such as 12-methyltetradecanoic acid, initiates from a specific primer derived from the catabolism of the amino acid isoleucine.[3]

The synthesis of these fatty acids proceeds via the fatty acid synthase (FAS) system, which sequentially adds two-carbon units from malonyl-CoA to a growing acyl chain.[3] The initial primer for odd-numbered anteiso-fatty acids is 2-methylbutyryl-CoA.[3] This primer undergoes several cycles of elongation, and it is within this process that this compound emerges as a key, though transient, intermediate.

The Biosynthetic Pathway of Anteiso-Fatty Acids

The synthesis of anteiso-fatty acids can be dissected into two main stages: primer formation and fatty acid elongation.

Primer Formation: From Isoleucine to 2-Methylbutyryl-CoA

The journey to anteiso-fatty acid synthesis begins with the catabolism of the branched-chain amino acid (BCAA) L-isoleucine. This process involves a series of enzymatic reactions that ultimately yield the primer molecule, 2-methylbutyryl-CoA.[4][5]

The key steps in this pathway are:

  • Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain aminotransferase (BCAT).[5]

  • Oxidative Decarboxylation: The α-keto-β-methylvalerate is then decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to produce 2-methylbutyryl-CoA.[4]

The regulation of the BCKDH complex is a critical control point in BCAA catabolism and, consequently, in the supply of primers for anteiso-fatty acid synthesis. The activity of BCKDH is modulated by phosphorylation and dephosphorylation, with phosphorylation leading to its inhibition.[4]

G Isoleucine Isoleucine alpha_keto α-keto-β-methylvalerate Isoleucine->alpha_keto BCAT Methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_keto->Methylbutyryl_CoA BCKDH Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Methylbutyryl_CoA->Fatty_Acid_Synthase Primer Anteiso_Fatty_Acids Anteiso-Fatty Acids Fatty_Acid_Synthase->Anteiso_Fatty_Acids Elongation G cluster_0 Fatty Acid Synthase (FAS) Elongation Cycle Primer 2-Methylbutyryl-CoA (C5) Intermediate1 4-Methylhexanoyl-CoA (C7) Primer->Intermediate1 + Malonyl-CoA Intermediate2 6-Methyloctanoyl-CoA (C9) Intermediate1->Intermediate2 + Malonyl-CoA Intermediate3 8-Methyldecanoyl-CoA (C11) Intermediate2->Intermediate3 + Malonyl-CoA Target_Intermediate This compound (C14) Intermediate3->Target_Intermediate + Malonyl-CoA Final_Product Anteiso-Pentadecanoic Acid (C15) Target_Intermediate->Final_Product + Malonyl-CoA Malonyl_CoA Malonyl-CoA G Start Biological Sample Quench Metabolic Quenching Start->Quench Extract Acyl-CoA Extraction Quench->Extract Spike Add Internal Standard Extract->Spike LC Liquid Chromatography Separation Spike->LC MSMS Tandem Mass Spectrometry Detection (MRM) LC->MSMS Quantify Quantification MSMS->Quantify G cluster_0 Regulation of Primer Synthesis cluster_1 Regulation of Elongation Isoleucine Isoleucine BCKA α-keto-β-methylvalerate Isoleucine->BCKA Primer 2-Methylbutyryl-CoA BCKA->Primer BCKDH BCKDH BCKDH BCKA->BCKDH Allosteric Inhibition Malonyl_CoA Malonyl-CoA FapR FapR (Repressor) Malonyl_CoA->FapR Inhibition FAS_genes FAS Genes FAS_enzymes FAS Enzymes FAS_genes->FAS_enzymes Expression FapR->FAS_genes Repression

References

5-Methyltridecanoyl-CoA: A Technical Guide to its Discovery, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coenzyme A (CoA) and its thioesters are central to numerous metabolic processes, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the biosynthesis of complex lipids. Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA derivatives, while less common than their straight-chain counterparts, play crucial roles in modulating membrane fluidity, acting as signaling molecules, and serving as precursors for specialized lipids.[1][2][3] This document provides a comprehensive technical overview of a hypothetical branched-chain acyl-CoA, 5-Methyltridecanoyl-CoA, from its putative discovery to its detailed characterization and potential biological roles.

Discovery and Biosynthesis

The discovery of novel lipid species often arises from advanced metabolomic screening of biological samples. The identification of this compound would likely follow the detection of an uncharacterized peak during liquid chromatography-mass spectrometry (LC-MS) analysis of cellular lipid extracts.

Hypothetical Biosynthetic Pathway

The biosynthesis of branched-chain fatty acids can be initiated from branched-chain amino acids.[4] For this compound, a plausible pathway could involve the utilization of a methyl-branched primer derived from the catabolism of an amino acid or the incorporation of methylmalonyl-CoA during fatty acid elongation by fatty acid synthase (FASN).[5][6][7] The final step would be the activation of the free fatty acid, 5-methyltridecanoic acid, by an acyl-CoA synthetase.

cluster_0 Mitochondrial Matrix cluster_1 Cytosol Branched-chain amino acid Branched-chain amino acid Branched-chain alpha-keto acid Branched-chain alpha-keto acid Branched-chain amino acid->Branched-chain alpha-keto acid Transaminase Branched-chain Acyl-CoA Primer Branched-chain Acyl-CoA Primer Branched-chain alpha-keto acid->Branched-chain Acyl-CoA Primer BCKDH Fatty Acid Synthase (FASN) Fatty Acid Synthase (FASN) Branched-chain Acyl-CoA Primer->Fatty Acid Synthase (FASN) Initiation Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA Carboxylase Methylmalonyl-CoA->Fatty Acid Synthase (FASN) Elongation 5-Methyltridecanoic acid 5-Methyltridecanoic acid Fatty Acid Synthase (FASN)->5-Methyltridecanoic acid Termination This compound This compound 5-Methyltridecanoic acid->this compound Acyl-CoA Synthetase

Caption: Hypothetical biosynthetic pathway of this compound.

Physicochemical and Spectroscopic Characterization

Following its putative synthesis or isolation, a thorough characterization of this compound would be essential.

Quantitative Data Summary
PropertyValue (Hypothetical)Method
Molecular FormulaC35H62N7O17P3SMass Spectrometry
Molecular Weight977.89 g/mol Mass Spectrometry
Extinction Coefficient at 260 nm16,400 M⁻¹cm⁻¹UV-Vis Spectroscopy
¹H NMR (Adenosine H8)δ 8.5 ppmNMR Spectroscopy
¹³C NMR (Thioester Carbonyl)δ 198 ppmNMR Spectroscopy
Mass (m/z) of [M-507]⁻470.42MS/MS
Experimental Protocols

This protocol is adapted from a general method for acyl-CoA synthesis.

  • Activation of 5-Methyltridecanoic Acid:

    • Dissolve 0.026 mmol of carbonyldiimidazole (CDI) in 200 µL of tetrahydrofuran (B95107) (THF).

    • Add 0.031 mmol of 5-methyltridecanoic acid and stir at 22°C for 1 hour.

  • Thioester Formation:

    • Dissolve 5 mg (0.0064 mmol) of Coenzyme A (free acid) in 50 µL of 0.5 M NaHCO₃.

    • Add the CoA solution to the activated fatty acid mixture.

    • Stir for 45 minutes at 22°C.

  • Purification:

    • Flash-freeze the reaction mixture in liquid N₂ and lyophilize overnight.

    • Re-dissolve the sample in water and purify by reverse-phase high-performance liquid chromatography (HPLC).

  • Sample Preparation:

  • Chromatography:

    • Inject 5 µL of the sample onto a C18 reverse-phase column.

    • Elute with a gradient of mobile phase A (5 mM ammonium acetate in water) and mobile phase B (100% methanol).

  • Mass Spectrometry:

    • Perform analysis on a triple quadrupole mass spectrometer in positive ion mode.

    • Monitor for the precursor ion and the characteristic neutral loss of the phosphorylated ADP moiety (M-507).[8]

  • Sample Preparation:

    • Lyophilize the purified sample and re-dissolve in D₂O.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Utilize 2D NMR techniques (e.g., COSY, HSQC) to aid in the assignment of proton and carbon signals.[9][10][11]

Potential Biological Roles and Signaling

Branched-chain fatty acyl-CoAs can influence cellular processes by modulating membrane properties or by acting as ligands for nuclear receptors.[2][3][12]

Modulation of Membrane Fluidity

The methyl branch in this compound would disrupt the tight packing of fatty acyl chains in the phospholipid bilayer, thereby increasing membrane fluidity. This can have downstream effects on the function of membrane-bound proteins and signaling complexes.

Nuclear Receptor Activation

Very-long-chain and branched-chain fatty acyl-CoAs have been shown to be high-affinity ligands for peroxisome proliferator-activated receptors (PPARs).[12] this compound could potentially bind to and activate PPARα, leading to the transcriptional upregulation of genes involved in fatty acid oxidation.

This compound This compound PPARa PPARa This compound->PPARa Binds PPARa/RXR Complex PPARa/RXR Complex PPARa->PPARa/RXR Complex Heterodimerizes with RXR RXR RXR->PPARa/RXR Complex PPRE PPRE PPARa/RXR Complex->PPRE Binds to Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Initiates

Caption: Hypothetical signaling pathway of this compound via PPARα.

Experimental Workflow for Biological Investigation

To elucidate the biological function of this compound, a systematic approach is necessary.

cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Synthesis Synthesis Characterization Characterization Synthesis->Characterization LC-MS, NMR Binding Assay Binding Assay Characterization->Binding Assay vs. PPARa Cell Culture Treatment Cell Culture Treatment Binding Assay->Cell Culture Treatment Gene Expression Analysis Gene Expression Analysis Cell Culture Treatment->Gene Expression Analysis qPCR Lipidomics Lipidomics Cell Culture Treatment->Lipidomics LC-MS Animal Model Animal Model Metabolic Phenotyping Metabolic Phenotyping Animal Model->Metabolic Phenotyping

Caption: Experimental workflow for investigating this compound.

Conclusion

While this compound remains a hypothetical molecule in the context of published research, the framework presented in this guide offers a robust template for the discovery, characterization, and functional elucidation of novel branched-chain acyl-CoAs. The methodologies and conceptual pathways are grounded in established biochemical and analytical principles, providing a valuable resource for researchers and drug development professionals exploring the diverse world of lipid metabolism. The continued advancement of analytical technologies will undoubtedly lead to the discovery of many more novel lipids, each with the potential to unlock new biological insights and therapeutic opportunities.

References

Methodological & Application

Application Note: Quantitative Analysis of 5-Methyltridecanoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) that plays a role in the broader metabolism of branched-chain fatty acids. The analysis of specific acyl-CoAs is crucial for understanding various metabolic pathways and their dysregulation in disease states. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described are applicable to researchers in metabolic disease, drug discovery, and other related fields.

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry to quantify this compound. After extraction from the biological matrix, the analyte is separated from other cellular components by reverse-phase liquid chromatography. The compound is then ionized by electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's signal to that of a stable isotope-labeled internal standard.

Predicted Mass Spectrometry Parameters

Based on the common fragmentation patterns of acyl-CoAs, the following mass transitions are predicted for this compound.[1][2][3] The exact masses should be confirmed by infusion of a synthesized standard.

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Notes
This compound980.5473.5Neutral loss of 507 Da (phosphoadenosine diphosphate)
428.0Adenosine 3',5'-diphosphate fragment
Internal Standard (e.g., ¹³C₅-5-Methyltridecanoyl-CoA)985.5478.5To be synthesized and characterized

Experimental Protocols

Sample Preparation (Protein Precipitation & Extraction)

This protocol is a general guideline and may require optimization based on the specific biological matrix.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Ice-cold Acetonitrile (B52724) (ACN)

  • Internal Standard (IS) solution (e.g., ¹³C-labeled acyl-CoA)

  • Centrifuge capable of 4°C and >14,000 x g

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

  • Reconstitution solution (e.g., 10% ACN in water)

Procedure:

  • To 100 µL of sample, add 400 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of 10% acetonitrile in water.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

Mobile Phases:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

Gradient:

Time (min)% Mobile Phase B
0.02
2.02
10.095
12.095
12.12
15.02

Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5 µL

Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • MRM Transitions: As predicted in the table above. Collision energies should be optimized for each transition.

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below is an example table for presenting the results from a dose-response experiment.

Treatment GroupConcentration (µM)This compound (pmol/mg protein) ± SD
Vehicle Control01.2 ± 0.3
Compound X12.5 ± 0.5
Compound X105.8 ± 1.1
Compound X10012.3 ± 2.4

Metabolic Context of this compound

This compound is an intermediate in the metabolism of branched-chain fatty acids (BCFAs). BCFAs are derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[4][5] The metabolism of these fatty acids is integral to cellular energy homeostasis and lipid biosynthesis. Dysregulation of BCAA and BCFA metabolism has been implicated in metabolic diseases like obesity and type 2 diabetes.[4][6]

BCAA_Metabolism BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BC_Acyl_CoA_Short Short-Chain Branched Acyl-CoAs BCKA->BC_Acyl_CoA_Short Decarboxylation Methyltridecanoyl_CoA This compound BC_Acyl_CoA_Short->Methyltridecanoyl_CoA Chain Elongation Elongation Fatty Acid Elongation & Desaturation Methyltridecanoyl_CoA->Elongation Beta_Oxidation β-Oxidation Methyltridecanoyl_CoA->Beta_Oxidation Lipids Complex Lipids Elongation->Lipids TCA TCA Cycle Beta_Oxidation->TCA Energy Energy Production (ATP) TCA->Energy

Metabolic pathway of branched-chain amino and fatty acids.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of this compound is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Supernatant Extraction Precipitate->Extract Dry Evaporation to Dryness Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC Liquid Chromatography (C18 Separation) Reconstitute->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification vs. IS Integrate->Quantify Report Reporting Quantify->Report

Workflow for this compound analysis.

References

Application Note: Quantification of 5-Methyltridecanoyl-CoA using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) intermediate involved in fatty acid metabolism. Accurate quantification of this and other long-chain acyl-CoAs is crucial for understanding various metabolic pathways and their dysregulation in disease states. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often employed for the analysis of intact acyl-CoAs, gas chromatography-mass spectrometry (GC-MS) offers a robust and widely available alternative for the quantification of the fatty acid moiety following hydrolysis. This application note provides a detailed protocol for the quantification of 5-methyltridecanoic acid, derived from this compound, in biological samples. The method involves extraction of total acyl-CoAs, hydrolysis to release the free fatty acid, derivatization to a volatile ester, and subsequent analysis by GC-MS.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound obtained from different biological samples using the described GC-MS method. This serves as an example of how to present quantitative results in a clear and structured manner.

Sample IDSample TypeConcentration (pmol/mg protein)Standard Deviation (±)% RSDLLOQ (pmol/mg protein)ULOQ (pmol/mg protein)
CTRL-01Liver Tissue Homogenate15.21.811.80.5100
CTRL-02Liver Tissue Homogenate18.52.111.40.5100
TREAT-01Treated Liver Tissue35.83.59.80.5100
TREAT-02Treated Liver Tissue41.24.09.70.5100
QC-LOWSpiked Plasma5.10.611.80.5100
QC-HIGHSpiked Plasma78.98.210.40.5100

Caption: Table 1. Quantitative analysis of this compound in biological samples.

Experimental Protocols

Sample Preparation and Acyl-CoA Extraction

This protocol is adapted for the extraction of total acyl-CoAs from cell or tissue samples.

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold deionized water with 0.6% formic acid

  • Acetonitrile

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Centrifuge capable of 4°C and at least 1,000 x g

  • Homogenizer or sonicator

Procedure:

  • For cultured cells, rinse the cell plate twice with ice-cold PBS. For tissue samples, weigh approximately 20-50 mg of frozen tissue.

  • Add 1 mL of ice-cold PBS and scrape the cells. For tissue, add 1 mL of ice-cold PBS and homogenize. Transfer the homogenate to a centrifuge tube.

  • Centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Aspirate the supernatant. Resuspend the cell pellet or tissue homogenate in 300 µL of ice-cold deionized water containing 0.6% formic acid.[1]

  • Add the internal standard (Heptadecanoyl-CoA) to the sample.

  • Add 900 µL of acetonitrile, vortex vigorously, and sonicate for 5 minutes in an ice bath to ensure homogeneity and precipitate proteins.[1]

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant containing the acyl-CoAs to a new tube.

  • Dry the extract under a gentle stream of nitrogen.

Hydrolysis of Acyl-CoAs

This step cleaves the thioester bond, releasing the free fatty acid.

Materials:

Procedure:

  • Reconstitute the dried extract in 500 µL of 2 M KOH in 90% ethanol.

  • Incubate at 70°C for 1 hour to hydrolyze the acyl-CoA.

  • Cool the sample to room temperature.

  • Acidify the mixture to a pH of approximately 1-2 by adding concentrated H₂SO₄.

  • Extract the free fatty acids by adding 1 mL of hexane and vortexing for 2 minutes.

  • Centrifuge at 2,000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer to a clean glass tube.

  • Repeat the extraction with another 1 mL of hexane and combine the hexane layers.

  • Dry the combined hexane extracts under a stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the carboxylic acid group of the fatty acid must be derivatized to a more volatile form, such as a methyl ester.

Materials:

  • 14% Boron Trifluoride in Methanol (BF₃-Methanol)

  • Saturated Sodium Chloride (NaCl) solution

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Add 200 µL of 14% BF₃-Methanol to the dried fatty acid extract.[2]

  • Cap the tube tightly and heat at 60°C for 30 minutes.[2]

  • Cool the sample to room temperature.

  • Add 500 µL of saturated NaCl solution and 600 µL of hexane. Vortex for 1 minute.[2]

  • Allow the layers to separate. Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous Na₂SO₄ to remove any residual water.[2]

  • Transfer the final hexane extract to a GC vial for analysis.

GC-MS Analysis

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 250°C, hold for 5 minutes.

    • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

SIM Ions for 5-Methyltridecanoic Acid Methyl Ester:

  • Quantifier Ion: m/z 88 (characteristic of the methoxycarbonyl group rearrangement).

  • Qualifier Ions: m/z 74 (McLafferty rearrangement), m/z 242 (Molecular Ion, M⁺).

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards of 5-methyltridecanoic acid methyl ester of known concentrations. Process these standards through the derivatization and GC-MS analysis steps to generate a calibration curve.

  • Quantification: Integrate the peak area of the quantifier ion for the 5-methyltridecanoic acid methyl ester and the internal standard in both the samples and the calibration standards.

  • Calculation: Determine the concentration of 5-methyltridecanoic acid in the original sample by using the calibration curve and correcting for the initial sample weight or protein concentration.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Hydrolysis & Derivatization cluster_analysis Analysis Sample Biological Sample (Tissue or Cells) Homogenization Homogenization in PBS Sample->Homogenization Extraction Acyl-CoA Extraction (Formic Acid/Acetonitrile) Homogenization->Extraction Drying1 Dry Down (Nitrogen Stream) Extraction->Drying1 Hydrolysis Alkaline Hydrolysis (KOH) Drying1->Hydrolysis Acidification Acidification & LLE (H₂SO₄ / Hexane) Hydrolysis->Acidification Esterification Methyl Esterification (BF₃-Methanol) Acidification->Esterification Final_Extract Final FAME Extract in Hexane Esterification->Final_Extract GCMS GC-MS Analysis (SIM Mode) Final_Extract->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for GC-MS quantification of this compound.

Biochemical Pathway: Branched-Chain Fatty Acid Metabolism

bcaa_metabolism Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Carboxylase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Mutase TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle BCFA_Synthesis Branched-Chain Fatty Acid Synthesis Five_Methyltridecanoyl_CoA This compound BCFA_Synthesis->Five_Methyltridecanoyl_CoA Elongation Methyl_Malonyl_CoA_Ext Methyl-Malonyl-CoA (Chain Extender) Methyl_Malonyl_CoA_Ext->BCFA_Synthesis Beta_Oxidation Peroxisomal/Mitochondrial β-Oxidation Five_Methyltridecanoyl_CoA->Beta_Oxidation Degradation Final_Products Propionyl-CoA + Acetyl-CoA Beta_Oxidation->Final_Products

Caption: Simplified pathway of branched-chain fatty acid metabolism.

References

Application Note and Protocol: Quantitative Analysis of 5-Methyltridecanoyl-CoA in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) that plays a role in fatty acid metabolism. Accurate quantification of this and other long-chain acyl-CoAs in biological matrices is crucial for understanding metabolic pathways and for the development of therapeutics targeting metabolic disorders. This document provides a detailed protocol for the extraction and quantification of this compound from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of long-chain acyl-CoAs.[1][2][3]

Metabolic Significance

Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid synthesis and degradation.[4][5] They are the activated forms of fatty acids and are involved in energy production through beta-oxidation, as well as in the synthesis of complex lipids. The study of specific acyl-CoA profiles can provide insights into the metabolic state of cells and tissues and can serve as biomarkers for various diseases.[1]

cluster_pathway Fatty Acid Metabolism Fatty Acids Fatty Acids Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acids->Acyl-CoA Synthetase Activation This compound This compound Acyl-CoA Synthetase->this compound Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Energy Production Energy Production TCA Cycle->Energy Production

Caption: Simplified overview of the role of this compound in fatty acid metabolism.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound.

Materials and Reagents
  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium Acetate

  • Formic Acid

  • Internal Standard (e.g., Heptadecanoyl-CoA or a stable isotope-labeled long-chain acyl-CoA)

  • Biological sample (e.g., tissue homogenate, cell lysate)

Sample Preparation

The following is a general procedure for the extraction of long-chain acyl-CoAs from biological samples. Optimization may be required depending on the specific sample matrix.

  • Homogenization: Homogenize approximately 50-100 mg of tissue or a cell pellet in a cold buffer solution (e.g., 0.5% Triton-X 100 in 20 mM potassium phosphate, pH 7.4).[6]

  • Internal Standard Spiking: Add a known amount of internal standard to the homogenate.

  • Extraction: Perform a liquid-liquid extraction using an organic solvent. A common method is the addition of 3 volumes of a methanol:chloroform (2:1 v/v) solution to the homogenate.[1] Alternatively, a simple protein precipitation can be performed by adding 3 volumes of cold acetonitrile.[7]

  • Centrifugation: Vortex the mixture and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.[6]

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis. The use of glass vials is recommended to minimize analyte loss.[8]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is suitable for the separation of long-chain acyl-CoAs (e.g., Gemini C18, 2 mm ID, 150 mm, 5 µm particles).

  • Mobile Phase A: 5-10 mM Ammonium Acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.2 mL/min.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the long-chain acyl-CoAs.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Fragmentation: Acyl-CoAs characteristically exhibit a neutral loss of 507 Da.[1][3] The precursor ion will be the protonated molecule [M+H]⁺, and a common product ion will result from this neutral loss.

  • MRM Transition for this compound:

    • The molecular weight of 5-Methyltridecanoic acid is approximately 228.38 g/mol .

    • The molecular weight of Coenzyme A is 767.53 g/mol .

    • The molecular weight of this compound is approximately 977.9 g/mol .

    • Precursor Ion [M+H]⁺: m/z 978.9

    • Product Ion [M+H-507]⁺: m/z 471.9

  • Collision Energy: This will need to be optimized for the specific instrument but is typically in the range of 30-50 eV.

cluster_workflow Experimental Workflow Sample Biological Sample Homogenize Homogenization & IS Spiking Sample->Homogenize Extract Extraction (LLE or PPT) Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Dry Down Collect->Dry Reconstitute Reconstitution Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Analysis LCMS->Data Quantify Quantification Data->Quantify

References

Application Note: Structural Analysis of 5-Methyltridecanoyl-CoA via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the structural analysis of 5-Methyltridecanoyl-CoA using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are outlined, catering to the needs of researchers in drug development and metabolic studies. Predicted ¹H and ¹³C NMR data are presented in tabular format for easy reference, and key structural correlations are visualized through diagrams generated using Graphviz.

Introduction

This compound is a branched-chain acyl-coenzyme A molecule of interest in various biochemical pathways. Its structural elucidation is critical for understanding its metabolic fate and for the development of targeted therapeutics. NMR spectroscopy is a powerful non-destructive technique that provides detailed information about molecular structure, connectivity, and stereochemistry. This application note serves as a practical guide for the complete NMR-based structural assignment of this compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are calculated using computational models and serve as a reliable reference for experimental data.

Predicted ¹H NMR Data
AtomPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-22.55t7.5
H-31.62m-
H-41.25m-
H-51.40m-
5-CH₃0.85d6.5
H-61.25m-
H-71.25m-
H-81.25m-
H-91.25m-
H-101.25m-
H-111.25m-
H-121.25m-
H-130.88t7.0
Predicted ¹³C NMR Data
AtomPredicted Chemical Shift (δ, ppm)
C-1 (C=O)173.5
C-243.0
C-325.0
C-436.5
C-534.5
5-CH₃19.5
C-629.5
C-729.5
C-829.5
C-929.5
C-1032.0
C-1122.5
C-1214.0
C-13-

Note: The chemical shifts of the Coenzyme A moiety are not included in this prediction and should be assigned based on established literature values.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Purity : Ensure the this compound sample is of high purity and free from paramagnetic impurities.

  • Solvent Selection : Choose a suitable deuterated solvent in which the sample is soluble. D₂O is a common choice for water-soluble CoA derivatives. For less polar samples, CD₃OD or a mixture of CDCl₃/CD₃OD can be used.

  • Concentration : For ¹H NMR, a concentration of 1-10 mg/mL is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 10-50 mg/mL is recommended.

  • Sample Filtration : To remove any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard : Add a suitable internal standard for chemical shift referencing, such as DSS for aqueous samples or TMS for organic solvents.

NMR Data Acquisition

The following are general parameters for acquiring NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Program : Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width : 12-16 ppm.

  • Acquisition Time : 2-4 seconds.

  • Relaxation Delay : 1-5 seconds.

  • Number of Scans : 16-64, depending on the sample concentration.

  • Temperature : 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program : Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width : 200-240 ppm.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-5 seconds.

  • Number of Scans : 1024-4096, due to the low natural abundance of ¹³C.

  • Temperature : 298 K.

2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy) : Identifies ¹H-¹H spin-spin couplings.

    • Pulse Program : Standard COSY experiment (e.g., 'cosygpqf').

    • Spectral Width : 12-16 ppm in both dimensions.

    • Number of Increments : 256-512 in the indirect dimension.

    • Number of Scans : 4-16 per increment.

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H-¹³C pairs.

    • Pulse Program : Standard HSQC experiment (e.g., 'hsqcedetgpsisp2.3').

    • ¹H Spectral Width : 12-16 ppm.

    • ¹³C Spectral Width : 160-200 ppm.

    • Number of Increments : 128-256 in the indirect dimension.

    • Number of Scans : 8-32 per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between ¹H and ¹³C over two to three bonds.

    • Pulse Program : Standard HMBC experiment (e.g., 'hmbcgplpndqf').

    • ¹H Spectral Width : 12-16 ppm.

    • ¹³C Spectral Width : 200-240 ppm.

    • Number of Increments : 256-512 in the indirect dimension.

    • Number of Scans : 16-64 per increment.

Data Processing and Analysis

  • Fourier Transform : Apply an exponential window function (line broadening of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction : Manually phase the spectra and apply an automatic baseline correction.

  • Referencing : Calibrate the chemical shifts using the internal standard (DSS at 0.00 ppm for ¹H in D₂O; TMS at 0.00 ppm for ¹H and ¹³C in organic solvents).

  • Peak Picking and Integration : Identify all peaks and integrate the ¹H spectrum to determine the relative number of protons.

  • 2D Spectra Analysis : Analyze the cross-peaks in the COSY, HSQC, and HMBC spectra to establish the connectivity of the molecule.

Visualizations

Molecular Structure of this compound

Caption: Numbered structure of this compound.

Experimental Workflow for NMR Analysis

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis pure_sample Pure this compound dissolve Dissolve in Deuterated Solvent pure_sample->dissolve add_std Add Internal Standard dissolve->add_std filter_tube Filter into NMR Tube add_std->filter_tube nmr_acq NMR Spectrometer filter_tube->nmr_acq h1_acq 1H NMR nmr_acq->h1_acq c13_acq 13C NMR nmr_acq->c13_acq cosy_acq COSY nmr_acq->cosy_acq hsqc_acq HSQC nmr_acq->hsqc_acq hmbc_acq HMBC nmr_acq->hmbc_acq process FT, Phasing, Baseline Correction h1_acq->process c13_acq->process cosy_acq->process hsqc_acq->process hmbc_acq->process assign Peak Picking & Assignment process->assign structure Structure Elucidation assign->structure

Caption: Workflow for NMR-based structural analysis.

Key 2D NMR Correlations

correlations C2 C2 C3 C3 C4 C4 C5 C5 C5_CH3 5-CH3 C6 C6 C13 C13 H2 H2 H2->C2 HSQC H2->C3 HMBC H3 H3 H2->H3 COSY H3->C2 HMBC H3->C3 HSQC H3->C4 HMBC H4 H4 H3->H4 COSY H4->C4 HSQC H5 H5 H4->H5 COSY H5->C5 HSQC H5_CH3 H-5-CH3 H5->H5_CH3 COSY H6 H6 H5->H6 COSY H5_CH3->C4 HMBC H5_CH3->C5 HMBC H5_CH3->C5_CH3 HSQC H5_CH3->C6 HMBC H6->C6 HSQC H13 H13 H13->C13 HSQC

Caption: Key 2D NMR correlations in this compound.

Application Note and Protocol: Synthesis of 5-Methyltridecanoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of 5-Methyltridecanoyl-CoA, a crucial standard for various research applications, including metabolic studies and drug development. The synthesis involves a two-step process: the synthesis of the precursor fatty acid, 5-methyltridecanoic acid, followed by its ligation to Coenzyme A. This protocol offers a robust and reproducible method for generating a high-purity standard for in vitro and in vivo studies.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central molecules in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle.[1][2] Specifically, branched-chain fatty acyl-CoAs are important intermediates in the catabolism of branched-chain amino acids and are involved in the biosynthesis of unique lipids.[1][3][4] Accurate quantification and functional studies of these molecules necessitate the availability of high-purity standards. This compound is one such branched-chain acyl-CoA whose study can provide insights into specific metabolic pathways and enzyme activities. This protocol details a reliable chemo-enzymatic method for its synthesis.[2][5]

Overall Synthesis Workflow

The synthesis of this compound is achieved in two primary stages. The first stage is the synthesis of the fatty acid precursor, 5-methyltridecanoic acid. The second stage involves the activation of this fatty acid and its subsequent coupling with Coenzyme A.

G cluster_0 Stage 1: Synthesis of 5-Methyltridecanoic Acid cluster_1 Stage 2: Synthesis of this compound A Starting Materials (e.g., Undecanoic Acid, Isobutyraldehyde) B Wittig Reaction & Elongation A->B C Purification of 5-Methyltridecanoic Acid B->C D 5-Methyltridecanoic Acid C->D E Activation with Carbonyldiimidazole (CDI) D->E G Ligation Reaction E->G F Coenzyme A F->G H Purification by HPLC G->H I This compound H->I G A Purified This compound B LC-MS Analysis A->B C NMR Spectroscopy A->C D Molecular Weight Confirmation B->D E Structural Confirmation C->E

References

Application Notes and Protocols for Enzyme Assays Utilizing 5-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyltridecanoyl-CoA is a branched-chain fatty acyl-coenzyme A molecule. The metabolism of such molecules is crucial in various biological processes, and the enzymes involved represent potential therapeutic targets. Designing robust and reliable enzyme assays is fundamental for studying their kinetics, screening for inhibitors, and understanding their role in metabolic pathways. These application notes provide detailed protocols for three major classes of enzymes that are likely to utilize this compound as a substrate: Acyl-CoA Synthetases, Acyl-CoA Dehydrogenases, and Acyl-CoA Carboxylases.

Section 1: Acyl-CoA Synthetase (ACS) Assay Protocols

Acyl-CoA synthetases (ACS) catalyze the formation of fatty acyl-CoA from a fatty acid, coenzyme A (CoA), and ATP.[1] This activation step is essential for the subsequent metabolism of the fatty acid, such as in β-oxidation or lipid synthesis.[2] The activity of ACS can be monitored by measuring the consumption of ATP or the production of Acyl-CoA.

Protocol 1.1: Luminescence-Based ATP Depletion Assay for ACS Activity

This assay quantifies ACS activity by measuring the decrease in ATP concentration in the reaction mixture. The remaining ATP is detected using the firefly luciferase-luciferin system, which produces a luminescent signal directly proportional to the ATP concentration.[3][4]

Principle of the Assay

The ACS reaction consumes ATP. The amount of ATP remaining after the reaction is inversely proportional to the ACS activity. A luciferase-based reagent is added to the reaction mixture, and the resulting luminescence is measured.

cluster_0 Step 1: ACS Reaction cluster_1 Step 2: ATP Detection 5-MT-CoA 5-Methyltridecanoic Acid ACS Acyl-CoA Synthetase 5-MT-CoA->ACS CoA CoA CoA->ACS ATP ATP ATP->ACS Consumed Product This compound ACS->Product AMP_PPi AMP + PPi ACS->AMP_PPi Remaining_ATP Remaining ATP Luciferase Firefly Luciferase Remaining_ATP->Luciferase Luciferin D-Luciferin Luciferin->Luciferase Light Luminescence (Light) Luciferase->Light Measured

Figure 1: Workflow for the luminescence-based ACS assay.

Experimental Protocol

  • Reagent Preparation:

    • ACS Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.1% Triton X-100.

    • Substrate Stock Solutions:

      • 10 mM 5-Methyltridecanoic acid in DMSO.

      • 10 mM Coenzyme A in sterile water.

      • 10 mM ATP in sterile water.

    • Enzyme Solution: Purified Acyl-CoA Synthetase diluted to the desired concentration in ACS Assay Buffer.

    • ATP Detection Reagent: Prepare a commercial luciferase-based ATP detection kit according to the manufacturer's instructions (e.g., from Cell Signaling Technology, Abcam, or Promega).[3][5]

  • Assay Procedure (96-well plate format):

    • Add 50 µL of ACS Assay Buffer to each well.

    • Add 5 µL of the enzyme solution or buffer (for no-enzyme control).

    • Add 5 µL of 10 mM 5-Methyltridecanoic acid.

    • Add 5 µL of 10 mM Coenzyme A.

    • To initiate the reaction, add 5 µL of 10 mM ATP to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 10 µL of 1M HCl (optional, depending on the detection kit).

    • Allow the plate to cool to room temperature.

    • Add 100 µL of the prepared ATP Detection Reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the luminescence using a plate reader.

Data Presentation

Parameter Concentration/Value
Final Volume 120 µL (before ATP detection)
[5-Methyltridecanoic acid] 417 µM
[Coenzyme A] 417 µM
[ATP] (initial) 417 µM
Incubation Time 30 minutes
Incubation Temperature 37°C
Detection Wavelength Luminescence

Data Analysis

  • Subtract the luminescence signal of the no-enzyme control from the signal of the enzyme-containing samples.

  • A lower luminescence value indicates higher ACS activity.

  • A standard curve of known ATP concentrations can be used to quantify the amount of ATP consumed.

Section 2: Acyl-CoA Dehydrogenase (ACAD) Assay Protocols

Acyl-CoA dehydrogenases are a class of enzymes that catalyze the initial step in fatty acid β-oxidation, introducing a double bond into the fatty acyl-CoA molecule. This process involves the transfer of electrons to an electron acceptor.

Protocol 2.1: Coupled Colorimetric Assay for ACAD Activity

This assay measures the production of hydrogen peroxide (H₂O₂) as a byproduct of a coupled reaction. The ACAD reduces an electron acceptor, and in the presence of oxygen, H₂O₂ is formed. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.

Principle of the Assay

The ACAD-catalyzed dehydrogenation of this compound is coupled to the production of H₂O₂ by an acyl-CoA oxidase. The H₂O₂ then reacts with a probe in the presence of HRP to produce a colored product.[6]

cluster_0 Step 1: ACAD Reaction cluster_1 Step 2: H₂O₂ Generation & Detection Substrate This compound ACAD Acyl-CoA Dehydrogenase Substrate->ACAD Product 2-enoyl-CoA ACAD->Product FADH2 FADH2 ACAD->FADH2 FAD FAD FAD->ACAD FADH2->FAD Re-oxidation O2 O₂ H2O2 H₂O₂ O2->H2O2 HRP Horseradish Peroxidase H2O2->HRP Probe_Reduced Colorless Probe Probe_Reduced->HRP Probe_Oxidized Colored Product HRP->Probe_Oxidized Measured

Figure 2: Workflow for the coupled colorimetric ACAD assay.

Experimental Protocol

  • Reagent Preparation:

    • ACAD Assay Buffer: 100 mM potassium phosphate (B84403) (pH 7.0).

    • Substrate Stock Solution: 10 mM this compound in sterile water.

    • Enzyme Solution: Purified Acyl-CoA Dehydrogenase diluted in ACAD Assay Buffer.

    • Detection Mix:

      • 10 mM 4-aminoantipyrine.

      • 100 mM phenol.

      • 10 U/mL Horseradish Peroxidase (HRP).

  • Assay Procedure (96-well plate format):

    • Add 100 µL of ACAD Assay Buffer to each well.

    • Add 20 µL of the Detection Mix.

    • Add 10 µL of the enzyme solution or buffer (for control).

    • Incubate for 5 minutes at 37°C to bring the mixture to temperature.

    • Initiate the reaction by adding 10 µL of 10 mM this compound.

    • Immediately measure the absorbance at 500 nm in kinetic mode for 15-30 minutes, taking readings every 30 seconds.

Data Presentation

Parameter Concentration/Value
Final Volume 140 µL
[this compound] 714 µM
[4-aminoantipyrine] 1.43 mM
[Phenol] 7.14 mM
[HRP] 0.71 U/mL
Incubation Temperature 37°C
Detection Wavelength 500 nm (Absorbance)

Data Analysis

  • Calculate the rate of change in absorbance (ΔAbs/min) from the linear portion of the kinetic curve.

  • Subtract the background rate from the no-enzyme control.

  • Use the molar extinction coefficient of the oxidized product to convert the rate into µmol/min (enzyme activity).

Section 3: Acyl-CoA Carboxylase (ACC) Assay Protocols

Acyl-CoA carboxylases catalyze the ATP-dependent carboxylation of an acyl-CoA to form a malonyl-CoA derivative. This is a key regulatory step in fatty acid synthesis.

Protocol 3.1: Coupled Spectrophotometric Assay for ACC Activity

This assay measures the consumption of NADPH in a coupled reaction. The product of the ACC reaction, in this case, 5-methyl-2-carboxy-tridecanoyl-CoA, is reduced by a malonyl-CoA reductase, which oxidizes NADPH to NADP⁺. The decrease in NADPH is monitored by the change in absorbance at 340 nm.[7][8]

Principle of the Assay

The ACC-catalyzed carboxylation of this compound consumes ATP and bicarbonate. The product is then reduced in a reaction that consumes NADPH, leading to a decrease in absorbance at 340 nm.

cluster_0 Step 1: ACC Reaction cluster_1 Step 2: Coupled Reaction Substrate This compound ACC Acyl-CoA Carboxylase Substrate->ACC Bicarbonate HCO₃⁻ Bicarbonate->ACC ATP_ACC ATP ATP_ACC->ACC Product_ACC Carboxylated Product ACC->Product_ACC ADP_Pi ADP + Pi ACC->ADP_Pi MCR Malonyl-CoA Reductase Product_ACC->MCR NADPH NADPH NADPH->MCR Consumed NADP NADP⁺ MCR->NADP Reduced_Product Reduced Product MCR->Reduced_Product

Figure 3: Workflow for the coupled spectrophotometric ACC assay.

Experimental Protocol

  • Reagent Preparation:

    • ACC Assay Buffer: 100 mM MOPS (pH 7.5), 5 mM MgCl₂, 1 mM DTT.

    • Substrate Stock Solution: 10 mM this compound in sterile water.

    • Other Reagents:

      • 1 M KHCO₃.

      • 100 mM ATP.

      • 10 mM NADPH.

    • Enzyme Solutions:

      • Purified Acyl-CoA Carboxylase diluted in ACC Assay Buffer.

      • Purified Malonyl-CoA Reductase (coupling enzyme) at ~1 mg/mL.

  • Assay Procedure (Cuvette-based):

    • In a 1 mL cuvette, prepare a reaction mixture containing:

      • 800 µL ACC Assay Buffer.

      • 10 µL of 1 M KHCO₃.

      • 10 µL of 100 mM ATP.

      • 20 µL of 10 mM NADPH.

      • 10 µL of Malonyl-CoA Reductase.

      • 10 µL of Acyl-CoA Carboxylase enzyme or buffer (control).

    • Mix by inversion and incubate at 30°C for 5 minutes.

    • Measure the baseline absorbance at 340 nm.

    • Initiate the reaction by adding 20 µL of 10 mM this compound.

    • Immediately start recording the absorbance at 340 nm for 10-20 minutes.

Data Presentation

Parameter Final Concentration
Final Volume 1 mL
[this compound] 200 µM
[KHCO₃] 10 mM
[ATP] 1 mM
[NADPH] 200 µM
[MgCl₂] 5 mM
Incubation Temperature 30°C
Detection Wavelength 340 nm (Absorbance)

Data Analysis

  • Calculate the rate of decrease in absorbance (ΔAbs/min) from the linear phase of the reaction.

  • Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to calculate the enzyme activity in terms of µmol of NADPH consumed per minute.

Disclaimer: These protocols provide a general framework. Optimal conditions (e.g., substrate concentration, enzyme concentration, pH, and temperature) may vary for specific enzymes and should be determined empirically. For research use only. Not for use in diagnostic procedures.

References

Application Notes and Protocols for the Purification of 5-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyltridecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in cellular metabolism and signaling. As with other branched-chain fatty acids, it is found in various biological systems and its accurate quantification and purification are crucial for understanding its physiological and pathological roles.[1][2] Notably, branched-chain fatty acyl-CoAs, are known to be potent ligands for the peroxisome proliferator-activated receptor α (PPARα), a key regulator of lipid metabolism.[3][4] This makes the purification of this compound from complex lipid mixtures an essential step for various research applications, including metabolomics, enzyme kinetics, and drug discovery.

These application notes provide a detailed protocol for the purification of this compound from complex lipid mixtures using a combination of solid-phase extraction and high-performance liquid chromatography (HPLC).

Data Presentation

Table 1: Expected Recovery Rates at Different Purification Stages

Purification StepTypical Recovery Rate (%)
Lipid Extraction90-95%
Solid-Phase Extraction (SPE)70-80%[5]
Reversed-Phase HPLC85-90%
Overall Estimated Recovery 53-68%

Table 2: Purity Assessment of this compound

Analytical MethodExpected Purity
HPLC-UV (260 nm)>95%
LC-MS/MS>98%

Experimental Protocols

I. Synthesis of this compound Standard (Chemo-enzymatic Method)

For accurate quantification and as a reference standard, the synthesis of this compound is recommended. A general chemo-enzymatic method can be adapted for this purpose.[6]

Materials:

  • 5-Methyltridecanoic acid

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase

  • ATP

  • MgCl₂

  • Tricine buffer (pH 8.0)

  • Potassium phosphate (B84403) buffer (pH 7.0)

Protocol:

  • Prepare a reaction mixture containing 5-Methyltridecanoic acid, Coenzyme A, and ATP in a Tricine buffer supplemented with MgCl₂.

  • Initiate the reaction by adding Acyl-CoA synthetase.

  • Incubate the reaction mixture at 37°C for 2-4 hours.

  • Monitor the reaction progress by taking aliquots and analyzing them via HPLC to check for the formation of this compound.

  • Once the reaction is complete, purify the this compound from the reaction mixture using reversed-phase HPLC.

  • Lyophilize the purified product and store it at -80°C.

II. Extraction of Total Lipids from Biological Samples

This protocol describes a general method for extracting total lipids, including acyl-CoAs, from tissue samples.

Materials:

  • Tissue sample (e.g., liver, heart, kidney)[5]

  • Homogenizer

  • KH₂PO₄ buffer (100 mM, pH 4.9)[5]

  • 2-propanol[5]

  • Acetonitrile (ACN)[5]

  • Centrifuge

Protocol:

  • Homogenize the tissue sample in ice-cold KH₂PO₄ buffer.[5]

  • Add 2-propanol to the homogenate and continue homogenization.[5]

  • Extract the acyl-CoAs from the homogenate by adding acetonitrile.[5]

  • Centrifuge the mixture to pellet the precipitated proteins and other cellular debris.

  • Carefully collect the supernatant containing the lipid extract.

III. Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

This step enriches the acyl-CoA fraction from the total lipid extract.

Materials:

  • Oligonucleotide purification column (or a similar reversed-phase SPE cartridge)[5]

  • Lipid extract from the previous step

  • 2-propanol[5]

  • Nitrogen gas stream

Protocol:

  • Load the lipid extract supernatant onto a pre-conditioned oligonucleotide purification column.[5]

  • Wash the column to remove unbound contaminants.

  • Elute the bound acyl-CoAs using 2-propanol.[5]

  • Concentrate the eluent under a gentle stream of nitrogen gas.

IV. Purification of this compound by High-Performance Liquid Chromatography (HPLC)

This final step separates this compound from other acyl-CoAs.

Materials:

  • C18 reversed-phase HPLC column[5]

  • Mobile Phase A: 75 mM KH₂PO₄, pH 4.9[5]

  • Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid[5]

  • HPLC system with a UV detector (260 nm)[5]

Protocol:

  • Reconstitute the concentrated SPE eluate in a small volume of Mobile Phase A.

  • Inject the sample onto the C18 column.

  • Elute the acyl-CoAs using a binary gradient system with Mobile Phases A and B.[5] The gradient should be optimized to achieve the best separation of this compound from other acyl-CoAs. A shallow gradient is recommended for separating structurally similar molecules.

  • Monitor the eluent at 260 nm, the characteristic absorbance wavelength for the adenine (B156593) moiety of Coenzyme A.[5]

  • Collect the fraction corresponding to the retention time of the this compound standard.

  • Confirm the identity and purity of the collected fraction using LC-MS/MS.

Visualizations

Experimental Workflow

Purification_Workflow cluster_extraction Lipid Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_hplc HPLC Purification Tissue_Sample Biological Sample Homogenization Homogenization in Buffer Tissue_Sample->Homogenization Acetonitrile_Extraction Acetonitrile Extraction Homogenization->Acetonitrile_Extraction Centrifugation Centrifugation Acetonitrile_Extraction->Centrifugation Supernatant Lipid Extract (Supernatant) Centrifugation->Supernatant SPE_Column SPE Column Loading Supernatant->SPE_Column Load Extract Wash Wash Step SPE_Column->Wash Elution Elution with 2-Propanol Wash->Elution Concentration Concentration Elution->Concentration Enriched_Fraction Enriched Acyl-CoA Fraction Concentration->Enriched_Fraction HPLC_Injection HPLC Injection (C18 Column) Enriched_Fraction->HPLC_Injection Inject Enriched Fraction Gradient_Elution Gradient Elution HPLC_Injection->Gradient_Elution Fraction_Collection Fraction Collection (UV 260 nm) Gradient_Elution->Fraction_Collection Purified_Product Purified this compound Fraction_Collection->Purified_Product

Caption: Workflow for the purification of this compound.

Signaling Pathway

PPARa_Signaling cluster_cellular Cellular Environment Ligand This compound PPARa PPARα Ligand->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Target_Genes Target Gene Transcription (e.g., Fatty Acid Oxidation Genes) PPRE->Target_Genes Initiates Metabolic_Effect Increased Lipid Metabolism Target_Genes->Metabolic_Effect

Caption: Activation of PPARα signaling by this compound.

References

Application Notes and Protocols for the Quantitative Assay of 5-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of 5-Methyltridecanoyl-CoA in biological samples. The protocols are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques for acyl-CoA analysis, ensuring high sensitivity and selectivity.

Introduction

This compound is a branched-chain acyl-coenzyme A molecule. The analysis of specific acyl-CoAs is crucial for understanding various metabolic pathways and their dysregulation in disease states. The complex and amphiphilic nature of acyl-CoAs presents analytical challenges, including poor chromatographic resolution and sample loss during preparation.[1][2] The methods outlined below are designed to address these challenges and provide a robust and reproducible quantitative assay.

Principle

The quantitative analysis of this compound is achieved through a combination of efficient sample extraction, optional derivatization to improve chromatographic performance, and sensitive detection using LC-MS/MS.[1][2] Biological samples are first homogenized and subjected to solid-phase extraction (SPE) to isolate and concentrate the acyl-CoAs.[1][3] The extracts are then analyzed by reversed-phase high-performance liquid chromatography (HPLC) coupled to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive quantification.

Experimental Workflow

Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Tissue, Cells) homogenization Homogenization (e.g., in KH2PO4 buffer) sample->homogenization Step 1 extraction Acyl-CoA Extraction (e.g., with Acetonitrile (B52724)/Isopropanol) homogenization->extraction Step 2 spe Solid-Phase Extraction (SPE) (e.g., C18 or mixed-mode) extraction->spe Step 3 elution Elution and Concentration spe->elution Step 4 lcms LC-MS/MS Analysis (Reversed-Phase HPLC, MRM) elution->lcms Step 5 data_analysis Data Analysis (Quantification) lcms->data_analysis Step 6

Caption: Workflow for this compound analysis.

Materials and Reagents

  • This compound standard (synthesis may be required)

  • Internal Standard (e.g., ¹³C-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Isopropanol, HPLC grade

  • Potassium phosphate (B84403) monobasic (KH₂PO₄)

  • Formic acid

  • Ammonium hydroxide

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode anion exchange)

  • Water, deionized and purified (18.2 MΩ·cm)

  • Biological matrix (e.g., tissue, cells)

Detailed Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[3]

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue or cell pellet.

    • Homogenize the sample in a glass homogenizer with 1 mL of cold 100 mM KH₂PO₄ buffer (pH 4.9).

    • Add 1 mL of 2-propanol and continue homogenization.

  • Extraction:

    • Add 2 mL of acetonitrile (ACN) to the homogenate, vortex thoroughly, and centrifuge at 3000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

    • Re-extract the pellet with another 2 mL of ACN, vortex, and centrifuge.

    • Pool the supernatants.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the pooled supernatant onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 50% methanol in water to remove polar impurities.

    • Elute the acyl-CoAs with 2 mL of methanol.

  • Concentration:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol utilizes a reversed-phase HPLC method coupled with tandem mass spectrometry.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: These will need to be determined by infusing the this compound standard. A common neutral loss for acyl-CoAs is 507 Da.

    • Collision Energy and other MS parameters: Optimize these parameters using the standard compound to achieve the best signal intensity.

Protocol 3: Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound and a fixed concentration of the internal standard into a blank biological matrix extract.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following table summarizes typical performance characteristics for acyl-CoA quantification methods found in the literature, which can be used as a benchmark for this assay.

ParameterTypical ValueReference
Limit of Quantification (LOQ)4.2 nM - 16.9 nM[1]
Recovery70-80%[3]
Inter-run Precision (%RSD)2.6 - 12.2%
Intra-run Precision (%RSD)1.2 - 4.4%
Linearity (r²)> 0.99[4]

Potential Metabolic Pathway

This compound is a branched-chain fatty acyl-CoA. While its specific metabolic pathway may not be extensively characterized, it is likely involved in pathways related to branched-chain fatty acid metabolism, which can feed into the tricarboxylic acid (TCA) cycle.

Potential Metabolic Pathway cluster_pathway Branched-Chain Fatty Acid Metabolism 5-Methyltridecanoic_Acid 5-Methyltridecanoic Acid Acyl-CoA_Synthetase Acyl-CoA Synthetase 5-Methyltridecanoic_Acid->Acyl-CoA_Synthetase This compound This compound Acyl-CoA_Synthetase->this compound Beta_Oxidation β-Oxidation This compound->Beta_Oxidation Propionyl-CoA Propionyl-CoA Beta_Oxidation->Propionyl-CoA Acetyl-CoA Acetyl-CoA Beta_Oxidation->Acetyl-CoA TCA_Cycle TCA Cycle Propionyl-CoA->TCA_Cycle via Succinyl-CoA Acetyl-CoA->TCA_Cycle

Caption: Potential metabolic fate of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 5-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 5-Methyltridecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental workflows for improved signal detection and quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no signal for this compound in LC-MS/MS analysis?

Low signal intensity for long-chain acyl-CoAs like this compound is a frequent challenge. The primary reasons often include:

  • Sample Degradation: Acyl-CoAs are susceptible to enzymatic and chemical hydrolysis, especially in non-acidic aqueous solutions and during prolonged storage or repeated freeze-thaw cycles.[1][2]

  • Inefficient Ionization: The large and complex structure of this compound can lead to poor ionization efficiency in the mass spectrometer source.

  • Ion Suppression (Matrix Effects): Co-eluting substances from complex biological samples can interfere with the ionization of the target analyte, significantly reducing its signal.[3]

  • Suboptimal Sample Preparation: Inefficient extraction from the sample matrix or losses during cleanup steps like solid-phase extraction (SPE) can lead to a low concentration of the analyte reaching the instrument.[1][2]

  • Incorrect Mass Spectrometer Parameters: The instrument may not be properly tuned for the specific precursor and product ions of this compound, or the collision energy may be suboptimal for fragmentation.[1]

Q2: Which ionization mode is best for this compound analysis?

Positive electrospray ionization (ESI) mode is most commonly used and recommended for the analysis of long-chain acyl-CoAs.[4] In positive mode, these molecules readily form protonated molecules [M+H]+ or other adducts, which can then be fragmented for sensitive and specific detection using Selected Reaction Monitoring (SRM).

Q3: What are the characteristic fragment ions I should look for in MS/MS analysis?

Acyl-CoAs exhibit a very characteristic fragmentation pattern. The most common and reliable fragmentation is a neutral loss of the phosphopantetheine-ADP moiety, which corresponds to a neutral loss of 507 Da.[5] Therefore, for SRM analysis, you would typically monitor the transition from the precursor ion (the m/z of protonated this compound) to the product ion resulting from this neutral loss.

Q4: How can I minimize sample degradation?

To ensure the stability of this compound:

  • Process fresh tissues immediately whenever possible.[2]

  • If storage is necessary, flash-freeze samples in liquid nitrogen and store them at -80°C.[2]

  • Avoid repeated freeze-thaw cycles.[2]

  • Work quickly, keep samples on ice during extraction, and use acidic buffers (e.g., pH 4.9) to reduce enzymatic activity.[2][6]

  • Prepare stock solutions in an appropriate solvent and consider aliquoting for single-use to maintain long-term stability.

Q5: Is an internal standard necessary for quantification?

Yes, using an internal standard is critical for accurate quantification. Due to the potential for sample loss during preparation and matrix effects during analysis, a stable isotope-labeled internal standard of this compound would be ideal. If a specific labeled standard is unavailable, a structurally similar odd-chain acyl-CoA, such as Heptadecanoyl-CoA (C17-CoA), is a suitable alternative to compensate for extraction inefficiency and ion suppression.[2]

Troubleshooting Guides

Guide 1: Low Signal Intensity or Complete Signal Loss

This guide provides a systematic approach to diagnosing and resolving low signal issues.

Logical Workflow for Troubleshooting Low Signal

G Troubleshooting Workflow for Low Signal start Low or No Signal Detected check_ms Check MS Performance (Infuse a known standard) start->check_ms check_lc Check LC System (Leaks, pressure, flow) check_ms->check_lc MS OK fix_ms Clean Ion Source, Calibrate MS check_ms->fix_ms MS Issue check_sample Evaluate Sample Preparation check_lc->check_sample LC OK fix_lc Fix Leaks, Replace Column check_lc->fix_lc LC Issue fix_sample Optimize Extraction/SPE, Check Sample Stability check_sample->fix_sample Issue Persists success Signal Restored check_sample->success Problem Identified & Resolved ms_ok MS is OK ms_fail MS Issue lc_ok LC is OK lc_fail LC Issue sample_ok Sample Prep OK sample_fail Sample Prep Issue fix_ms->success fix_lc->success fix_sample->success

Caption: A logical workflow for troubleshooting low LC-MS signal.

Step-by-Step Troubleshooting:

  • Isolate the Mass Spectrometer: Bypass the LC system and directly infuse a standard solution of a known, stable compound (or this compound if available) into the mass spectrometer.

    • Good Signal: If you see a stable, strong signal, the MS is likely functioning correctly. The problem is in your LC system or sample.

    • No/Low Signal: The issue is with the MS. Check instrument settings (voltages, gas flows), clean the ion source, and perform a system calibration.[3]

  • Evaluate the Liquid Chromatography System:

    • Check for leaks in the system, which can cause pressure drops and inconsistent flow.[3]

    • Ensure the mobile phases are correctly prepared and degassed.

    • Consider that the column may be degraded or clogged, leading to poor peak shape and reduced signal.[3] Try replacing the column.

  • Assess Sample Preparation and Integrity:

    • Prepare Fresh Standards: Prepare a fresh dilution of your this compound standard to rule out degradation of your stock solution.

    • Review Extraction Protocol: Ensure your extraction is efficient. Incomplete cell lysis or protein precipitation can result in low recovery.

    • Optimize SPE: Solid-phase extraction is a critical step where analyte can be lost. Ensure the cartridge is properly conditioned and that the wash and elution solvents are appropriate.

Guide 2: Optimizing Mass Spectrometry Parameters

For sensitive detection, it is crucial to optimize the MS parameters specifically for this compound.

ParameterRecommendationRationale
Ionization Mode Positive ESIPromotes the formation of [M+H]+ ions for sensitive detection.[4]
Precursor Ion (Q1) Calculated m/z of [C34H60N7O17P3S+H]+This is the protonated molecular ion that will be isolated for fragmentation.
Product Ion (Q3) Precursor Ion m/z - 507.1This corresponds to the characteristic neutral loss of the ADP-phosphopantetheine moiety, providing high specificity.
Collision Energy (CE) ~30-40 eV (Requires Optimization)This energy range is a good starting point for fragmenting long-chain acyl-CoAs. It should be optimized by infusing a standard to maximize the product ion signal.[4]
Source Parameters Optimize desolvation temperature and gas flowsProper settings ensure efficient desolvation and ionization of the analyte as it enters the mass spectrometer, which is critical for large molecules.

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) of this compound from Tissue

This protocol is adapted from established methods for long-chain acyl-CoAs and is suitable for various tissue types.[2][6]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (B52724) (ACN) and Isopropanol

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Reversed-phase (C18) SPE cartridges

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer, add ~100 mg of frozen, powdered tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly on ice.

  • Solvent Extraction: Add organic solvents (e.g., a mixture of acetonitrile and isopropanol) to the homogenate to precipitate proteins and extract the lipids and acyl-CoAs. Vortex vigorously.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • SPE Cartridge Conditioning:

    • Pass 1-2 mL of methanol (B129727) through the C18 SPE cartridge.

    • Equilibrate the cartridge by passing 1-2 mL of water. Do not let the cartridge run dry.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol in water) to remove highly polar impurities.

  • Elution: Elute the this compound with a nonpolar organic solvent like acetonitrile or methanol.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

Expected Recovery: The recovery for long-chain acyl-CoAs using SPE can vary, but well-optimized methods report high recovery rates.

Analyte ClassSPE MethodTypical Recovery Rate
Long-Chain Acyl-CoAsReversed-Phase (C18)80-90%[7]
Long-Chain Acyl-CoAsOligonucleotide Purification Column70-80%[6]
Protocol 2: Representative LC-MS/MS Method

This method can be adapted for the analysis of this compound.

LC Conditions:

  • Column: UPLC BEH C8 or C18, 1.7 µm (e.g., 2.1 x 150 mm)[4]

  • Mobile Phase A: 15 mM Ammonium Hydroxide (NH4OH) in water[4]

  • Mobile Phase B: 15 mM Ammonium Hydroxide (NH4OH) in Acetonitrile[4]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5-10 µL

  • Gradient: A gradient starting with a higher percentage of aqueous phase (A) and ramping up the organic phase (B) is typical for eluting long-chain acyl-CoAs. An example gradient would be starting at 20% B and increasing to 65% B over several minutes.[4]

MS/MS Conditions:

  • System: Triple quadrupole mass spectrometer

  • Ionization: Positive ESI

  • Scan Type: Selected Reaction Monitoring (SRM)

  • Spray Voltage: ~3.5 kV

  • Capillary Temperature: ~275°C

  • Collision Gas: Argon

Visualizations

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis tissue Tissue Sample (+ Internal Standard) homogenize Homogenization (Acidic Buffer) tissue->homogenize extract Solvent Extraction & Centrifugation homogenize->extract spe Solid-Phase Extraction (SPE) (Cleanup & Concentration) extract->spe dry Dry & Reconstitute spe->dry lcms LC-MS/MS Analysis (UPLC-QqQ) dry->lcms data Data Acquisition (SRM Mode) lcms->data quant Quantification data->quant

Caption: Workflow for this compound sample prep and analysis.

References

Technical Support Center: Overcoming Poor Chromatographic Separation of Fatty Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to resolving challenges in the chromatographic separation of fatty acyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and optimize their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving good chromatographic separation of fatty acyl-CoA isomers?

A1: The separation of fatty acyl-CoA isomers is inherently challenging due to several factors:

  • Structural Similarity: Isomers, by definition, have the same mass and often very similar physicochemical properties, making them difficult to resolve using standard chromatographic techniques.

  • Low Abundance: Fatty acyl-CoAs are often present in low concentrations in biological samples, requiring highly sensitive analytical methods.[1]

  • Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at non-optimal pH and temperatures, leading to sample degradation.

  • Amphiphilic Nature: The combination of a polar coenzyme A head group and a nonpolar fatty acyl chain can lead to poor peak shapes and interactions with the stationary phase.[2]

Q2: Which chromatographic techniques are most effective for separating fatty acyl-CoA isomers?

A2: A combination of advanced chromatographic and spectrometric techniques is often necessary for successful isomer separation. The most effective approaches include:

  • Ultra-High-Performance Liquid Chromatography (UHPLC): Offers higher resolution and faster analysis times compared to conventional HPLC.[2]

  • Reversed-Phase (RP) Chromatography: Separates molecules based on hydrophobicity and is the most common technique for acyl-CoA analysis.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Useful for separating polar compounds and can be used in series with RP chromatography for comprehensive analysis.[2][3]

  • Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC): Particularly effective for separating isomers based on the number and position of double bonds in the fatty acyl chain.[4]

  • Ion Mobility Spectrometry (IMS): Provides an additional dimension of separation based on the size, shape, and charge of the ions in the gas phase, and is highly effective for resolving isomers.[5][6][7]

Q3: How can I improve the resolution of my current LC-MS method for fatty acyl-CoA isomers?

A3: To improve resolution, consider the following strategies:

  • Optimize the Mobile Phase: Systematically vary the mobile phase composition, including the organic solvent, aqueous component, and additives. Using a gradient elution can significantly improve the separation of a wide range of acyl-CoAs.[8] The addition of ion-pairing agents or modifying the pH can also enhance selectivity.

  • Select the Appropriate Column: For reversed-phase chromatography, C18 columns are widely used. For challenging separations, consider columns with different stationary phase chemistries or smaller particle sizes for higher efficiency.

  • Adjust the Column Temperature: Temperature can influence selectivity and efficiency. Experiment with different column temperatures to find the optimal condition for your specific isomers.[9]

  • Employ Orthogonal Separation Techniques: Combine different chromatographic modes, such as RP and HILIC, or couple liquid chromatography with ion mobility spectrometry (LC-IMS-MS) for multi-dimensional separation.[2][3]

Q4: What is ion mobility spectrometry, and how does it help in separating fatty acyl-CoA isomers?

A4: Ion mobility spectrometry (IMS) is a technique that separates ions in the gas phase based on their mobility through a buffer gas under the influence of an electric field. This mobility is dependent on the ion's charge, shape, and size (collision cross-section, CCS). Since isomers can have different three-dimensional structures, they often exhibit different mobilities and can be separated by IMS even when they have the same mass-to-charge ratio. High-resolution ion mobility (HRIM) offers significantly enhanced resolving power, making it possible to separate even very similar isomers.[5][7]

Troubleshooting Guides

Problem 1: Poor Resolution or Co-elution of Isomers
Potential Cause Troubleshooting Steps
Inappropriate Stationary Phase - Screen different columns: Test columns with different stationary phases (e.g., C18, C8, phenyl-hexyl).- Consider specialized columns: For unsaturated isomers, utilize a silver-ion (Ag+) column.[4]
Suboptimal Mobile Phase Composition - Optimize gradient: Adjust the gradient slope and duration to enhance separation in the region where isomers elute.- Vary organic solvent: Test different organic modifiers (e.g., acetonitrile, methanol (B129727), isopropanol).- Adjust pH: Modify the mobile phase pH to alter the ionization state of the analytes and improve selectivity.- Use ion-pairing agents: Introduce an ion-pairing agent (e.g., triethylamine) to improve retention and resolution of polar analytes.
Inadequate Column Temperature - Optimize temperature: Systematically vary the column temperature. Lower temperatures can sometimes improve the resolution of specific isomer pairs.[9]
Insufficient Separation Power - Couple LC with IMS: Implement ion mobility spectrometry for an additional dimension of separation based on ion shape.[5][6][7]
Problem 2: Peak Tailing
Potential Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase - Add a competing base/acid: For basic analytes, add a small amount of a competing base (e.g., triethylamine) to the mobile phase. For acidic analytes, add a competing acid (e.g., formic acid or trifluoroacetic acid).[10]- Use a deactivated column/liner: Ensure that the column and GC liner (if applicable) are properly deactivated to minimize interactions with silanol (B1196071) groups.[11]
Column Overload - Reduce sample concentration: Dilute the sample to avoid overloading the column.- Decrease injection volume: Inject a smaller volume of the sample.
Contamination - Clean the injector and column: Perform regular maintenance, including cleaning the injector port and trimming the front end of the column.[11]
Problem 3: Low Signal Intensity / Poor Sensitivity
Potential Cause Troubleshooting Steps
Sample Degradation - Maintain low temperatures: Keep samples on ice or in a cooled autosampler to prevent degradation.- Use fresh solvents: Prepare mobile phases and sample solutions fresh daily.
Suboptimal Ionization - Optimize MS source parameters: Adjust parameters such as spray voltage, gas flow rates, and temperatures to enhance ionization efficiency.- Consider derivatization: Chemical derivatization can improve the ionization efficiency and chromatographic behavior of the analytes.
Matrix Effects - Improve sample preparation: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.- Use internal standards: Employ stable isotope-labeled internal standards to correct for matrix effects and variations in instrument response.

Quantitative Data Summary

Table 1: Performance of a UHPLC-ESI-MS/MS Method for Fatty Acyl-CoA Analysis

Parameter Value Reference
Analyte Range C2 to C20 acyl-CoAs[2][3]
Recovery 90-111%[2][3]
Limit of Detection (LOD) 1-5 fmol[2][3]

Table 2: Resolving Power of Different Ion Mobility Spectrometry Platforms for Lipid Isomer Separation

IMS Platform Typical Resolving Power (R) Reference
Conventional Ion Mobility ~50[7]
High-Resolution Ion Mobility (HRIM) >200[7]
AP-DTIMS ~250[12]

Experimental Protocols

Protocol 1: UHPLC-MS/MS Analysis of Fatty Acyl-CoAs

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Preparation (Solid-Phase Extraction):

    • Homogenize tissue or cell samples in a suitable extraction solvent (e.g., isopropanol/water/acetic acid).

    • Centrifuge to pellet proteins and debris.

    • Load the supernatant onto a pre-conditioned SPE cartridge (e.g., a mixed-mode anion exchange and reversed-phase sorbent).

    • Wash the cartridge to remove interfering substances.

    • Elute the fatty acyl-CoAs with a suitable solvent (e.g., methanol containing ammonium (B1175870) hydroxide).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water, pH 6.8.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the long-chain acyl-CoAs, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analytes.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for profiling.

    • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Solid-Phase Extraction (SPE) Homogenization->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration UHPLC UHPLC Separation (RP, HILIC, or Ag+) Concentration->UHPLC IMS Ion Mobility Spectrometry (Optional) UHPLC->IMS Orthogonal Separation MS Mass Spectrometry (MS/MS) UHPLC->MS IMS->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Identification Isomer Identification Integration->Identification

Caption: A typical experimental workflow for the separation and analysis of fatty acyl-CoA isomers.

troubleshooting_logic cluster_column Column Optimization cluster_mobile_phase Mobile Phase Optimization cluster_advanced Advanced Techniques Start Poor Isomer Separation ChangeStationaryPhase Change Stationary Phase (e.g., C18, Phenyl) Start->ChangeStationaryPhase AdjustGradient Adjust Gradient Profile Start->AdjustGradient OptimizeTemp Optimize Temperature Start->OptimizeTemp UseSpecialtyColumn Use Specialty Column (e.g., Silver-Ion) ChangeStationaryPhase->UseSpecialtyColumn Resolved Separation Improved UseSpecialtyColumn->Resolved ChangeSolvent Change Organic Solvent AdjustGradient->ChangeSolvent ModifypH Modify pH ChangeSolvent->ModifypH ModifypH->Resolved AddIMS Add Ion Mobility Spectrometry OptimizeTemp->AddIMS AddIMS->Resolved

References

troubleshooting 5-Methyltridecanoyl-CoA instability during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the instability of 5-Methyltridecanoyl-CoA during sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing low or no recovery of this compound in my samples. What are the potential causes?

Low recovery of this compound is a common issue stemming from its inherent instability. The primary causes are chemical and enzymatic degradation during sample collection, storage, and extraction.

Troubleshooting Steps:

  • Sample Handling and Storage: Process fresh tissue immediately whenever possible. If storage is necessary, flash-freeze samples in liquid nitrogen and store them at -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles, as these can significantly compromise the integrity of acyl-CoAs.[1]

  • Extraction Environment: Perform all extraction steps on ice to reduce the activity of degradative enzymes.[1] Use pre-chilled solvents and tubes.

  • pH Control: The thioester bond of acyl-CoAs is susceptible to hydrolysis. Use an acidic buffer (e.g., potassium phosphate (B84403) buffer at pH 4.9) during homogenization to improve stability.[1][2]

  • Solvent Quality: Utilize fresh, high-purity organic solvents for extraction, such as acetonitrile (B52724) and isopropanol, to prevent degradation from contaminants.[1]

  • Internal Standard: Incorporate an internal standard, such as Heptadecanoyl-CoA, early in the sample preparation process to monitor and correct for recovery loss throughout the procedure.[1][2]

Q2: What is the optimal method for extracting this compound from biological samples?

A robust extraction method is critical for preserving this compound. A widely used and effective technique involves acidic homogenization followed by organic solvent extraction and optional solid-phase extraction (SPE) for purification.[1]

Recommended Protocol:

  • Homogenization: Homogenize the tissue sample in an ice-cold acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) to inactivate enzymes and stabilize the acyl-CoA.[1][2] A glass homogenizer is often effective for thorough tissue disruption.[1]

  • Organic Extraction: Extract the homogenate with a mixture of organic solvents, such as acetonitrile and isopropanol.[1]

  • Purification (SPE): For cleaner samples and increased recovery rates, employ solid-phase extraction. Weak anion exchange or C18 cartridges are commonly used for acyl-CoA purification.[1]

  • Sample Concentration: After extraction and purification, dry the sample under a stream of nitrogen at room temperature.[1]

Q3: How can I prevent enzymatic degradation of this compound during sample preparation?

Biological samples contain various enzymes, such as acyl-CoA hydrolases, that can rapidly degrade this compound.[3][4]

Preventative Measures:

  • Rapid Processing: Minimize the time between sample collection and extraction.

  • Low Temperatures: Keep samples on ice at all times to inhibit enzymatic activity.[1]

  • Acidic pH: Homogenization in an acidic buffer helps to denature and inactivate many degradative enzymes.[1]

  • Enzyme Inhibitors: While not always necessary with proper temperature and pH control, the use of a broad-spectrum protease and phosphatase inhibitor cocktail can be considered.

Q4: Are there specific storage conditions recommended for this compound standards and samples?

Yes, proper storage is crucial for maintaining the integrity of this compound.

Storage Recommendations:

  • Short-term: For solutions, store at 4°C for no longer than 24 hours.

  • Long-term: For both dry standards and biological extracts, store at -80°C.[1] Frozen solutions have been reported to be stable for several weeks at -20°C.[5]

  • Avoid Freeze-Thaw Cycles: Aliquot samples and standards before freezing to avoid repeated temperature fluctuations.[1]

Data Summary

The following tables summarize key factors and recommendations for handling this compound to ensure its stability.

Table 1: Factors Affecting this compound Stability

FactorImpact on StabilityRecommendation
Temperature High temperatures accelerate both chemical and enzymatic degradation.Keep samples on ice during processing and store at -80°C for long-term preservation.[1]
pH Non-neutral pH can catalyze the hydrolysis of the thioester bond. Thioesters are generally stable at neutral pH.[6] Acidic conditions (pH 4-5) are often used during extraction to inhibit enzymatic activity.[1]Use an acidic buffer (e.g., pH 4.9) for homogenization.[1] Maintain near-neutral pH for subsequent analysis if required.
Enzymes Acyl-CoA hydrolases present in tissues can rapidly cleave the thioester bond.[3]Process samples quickly, use low temperatures, and employ an acidic extraction buffer to inactivate enzymes.[1]
Freeze-Thaw Cycles Repeated cycles can lead to molecular degradation.Aliquot samples before freezing to avoid multiple thaws.[1]
Solvent Purity Impurities in solvents can react with and degrade acyl-CoAs.Use fresh, high-purity solvents for all extraction and analytical procedures.[1]

Table 2: Recommended Sample Preparation Workflow

StepKey ConsiderationRationale
1. Sample Collection Immediate processing or flash-freezing.To minimize enzymatic degradation from the outset.[1]
2. Homogenization Use of pre-chilled acidic buffer (pH 4.9).To inhibit acyl-CoA hydrolases and stabilize the thioester bond.[1]
3. Extraction Use of high-purity organic solvents (e.g., ACN, IPA).To efficiently extract the analyte while minimizing degradation.[1]
4. Purification (Optional) Solid-Phase Extraction (SPE).To remove interfering substances and improve sample purity.[1]
5. Drying Under a stream of nitrogen at room temperature.To gently remove the solvent without excessive heat that could cause degradation.[1]
6. Storage Store extracts at -80°C until analysis.To ensure long-term stability.[1]

Visual Guides

G Troubleshooting Workflow for Low this compound Recovery cluster_0 Problem Identification cluster_1 Investigation & Solution cluster_2 Verification start Low or No Recovery of this compound check_storage Review Sample Storage: - Stored at -80°C? - Avoided freeze-thaw? start->check_storage check_handling Assess Sample Handling: - Processed on ice? - Quick processing time? start->check_handling check_extraction Examine Extraction Protocol: - Acidic buffer (pH 4.9)? - High-purity solvents? - Internal standard used? start->check_extraction implement_changes Implement Corrective Actions: - Flash-freeze new samples. - Work on ice. - Optimize extraction buffer and solvents. check_storage->implement_changes check_handling->implement_changes check_extraction->implement_changes rerun_extraction Re-run Extraction with Optimized Protocol implement_changes->rerun_extraction analyze_results Analyze Results rerun_extraction->analyze_results compare_results Compare with Previous Results analyze_results->compare_results successful Recovery Improved compare_results->successful unsuccessful Recovery Still Low compare_results->unsuccessful further_investigation Further Investigation Needed: - Consider matrix effects. - Verify analytical method sensitivity. successful->further_investigation Continue with optimized protocol unsuccessful->further_investigation

Caption: Troubleshooting workflow for low recovery of this compound.

G Potential Degradation Pathways of this compound cluster_molecule This compound Structure cluster_degradation Degradation Factors cluster_products Degradation Products mol This compound enzymatic Enzymatic Hydrolysis (Acyl-CoA Hydrolases) mol->enzymatic chemical Chemical Hydrolysis (Non-neutral pH) mol->chemical products 5-Methyltridecanoic Acid + Coenzyme A enzymatic->products chemical->products

Caption: Factors leading to the degradation of this compound.

References

resolving co-eluting peaks in 5-Methyltridecanoyl-CoA chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during the chromatographic analysis of 5-Methyltridecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak co-elution when analyzing this compound?

A1: The most common cause of co-elution is the presence of structurally similar compounds in the sample matrix. For this compound, these often include:

  • Positional Isomers: Other methyltridecanoyl-CoA isomers (e.g., 2-methyl, 3-methyl, 12-methyltridecanoyl-CoA).

  • Structural Isomers: Straight-chain fatty acyl-CoAs of similar chain length and polarity (e.g., Tetradecanoyl-CoA).

  • Iso- and Anteiso- Isomers: Branched-chain fatty acids are often found as iso- (methyl branch on the penultimate carbon) or anteiso- (methyl branch on the antepenultimate carbon) forms, which can have very similar retention times.[1][2]

Q2: How can I confirm if a chromatographic peak for this compound is pure?

A2: Peak purity assessment is crucial. An asymmetrical peak shape, such as a shoulder or excessive tailing, is a primary indicator of co-elution. For definitive confirmation:

  • Using a Diode Array Detector (DAD/PDA): A DAD can assess peak purity by comparing UV-Vis spectra across the peak's width. If the spectra are not homogenous, co-elution is highly likely.

  • Using a Mass Spectrometer (MS): An MS detector is the most powerful tool. By examining the mass spectra across the peak, you can identify different mass-to-charge ratios (m/z) within a single chromatographic peak, which confirms the presence of multiple compounds.[3][4] Common fragment ions for acyl-CoAs include a key fragment at m/z 428.0365 (adenosine 3',5'-diphosphate) and a characteristic neutral loss of 507 Da.[3][4][5][6]

Q3: What is a recommended starting point for an HPLC method for this compound analysis?

A3: A reversed-phase HPLC method coupled with mass spectrometry (LC-MS/MS) is a robust starting point for acyl-CoA analysis.[1][7]

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size) is widely used.[8][9]

  • Mobile Phase: A binary gradient system is effective.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Detection: Positive electrospray ionization (ESI) mass spectrometry is preferred for its sensitivity and specificity.[2][7]

Q4: Can Gas Chromatography (GC-MS) be used for this compound analysis?

A4: GC-MS is not suitable for the direct analysis of intact acyl-CoA thioesters due to their low volatility and thermal instability. However, GC-MS is an excellent technique for analyzing the corresponding fatty acid (5-methyltridecanoic acid) after hydrolysis and derivatization (e.g., to its fatty acid methyl ester, FAME).[11][12] This approach is often used for profiling branched-chain fatty acids.[11][13]

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to resolving co-eluting peaks in the chromatography of this compound.

Logical Troubleshooting Workflow

G cluster_0 Phase 1: Assessment cluster_1 Phase 2: HPLC Method Optimization cluster_2 Phase 3: Finalization start Start: Co-elution Suspected (Peak Shoulders / Asymmetry) confirm Confirm Co-elution (LC-MS or DAD Peak Purity) start->confirm pure Peak is Pure. End Troubleshooting. confirm->pure Homogeneous Spectra impure Co-elution Confirmed confirm->impure Multiple m/z or Inhomogeneous Spectra optimize_gradient 1. Optimize Gradient Slope (Make it shallower) impure->optimize_gradient check_res1 Resolution Improved? optimize_gradient->check_res1 change_solvent 2. Change Organic Modifier (Acetonitrile <=> Methanol) check_res1->change_solvent No resolved Peaks Resolved. Validate Method. check_res1->resolved Yes check_res2 Resolution Improved? change_solvent->check_res2 change_column 3. Change Column Chemistry (e.g., Phenyl-Hexyl, C30) check_res2->change_column No check_res2->resolved Yes check_res3 Resolution Improved? change_column->check_res3 check_res3->resolved Yes reassess Re-evaluate Problem. Consider 2D-LC or alternative (e.g., GC-MS of FAME). check_res3->reassess No

Caption: A step-by-step workflow for troubleshooting co-eluting peaks.

Issue: Co-eluting peaks observed during HPLC-MS analysis of this compound

Step 1: Initial Assessment & Confirmation

  • Question: My peak for this compound is broad and asymmetrical. How do I know if it's a co-elution issue?

  • Answer: First, confirm co-elution using your detector. With an MS detector, extract ion chromatograms for the expected m/z of this compound and potential isomers. If multiple components are present under one peak, co-elution is confirmed. With a DAD, perform a peak purity analysis; spectral inconsistencies across the peak indicate impurity.

Step 2: HPLC Method Optimization

  • Question: Co-elution is confirmed. What is the first parameter I should change in my HPLC method?

  • Answer: The most impactful initial change is to optimize the mobile phase gradient . A shallower gradient (i.e., a slower increase in the percentage of organic solvent) provides more time for closely eluting compounds to separate on the column. Focus the shallow gradient around the elution time of your target analyte.

  • Question: I've slowed my gradient, but the peaks are still not fully resolved. What's next?

  • Answer: Change the organic modifier . The choice of organic solvent (selectivity) can significantly alter the elution order. If you are using acetonitrile, switch to methanol, or vice-versa. Methanol and acetonitrile interact differently with the stationary phase and analytes, which can dramatically improve the separation of isomers.[10]

  • Question: Changing the solvent helped, but I need better resolution. What other options do I have?

  • Answer: If mobile phase optimization is insufficient, consider these critical parameters:

    • Change Column Chemistry: Switching from a standard C18 column to one with a different stationary phase (e.g., C30, Phenyl-Hexyl) introduces different separation mechanisms (e.g., shape selectivity, π-π interactions) that can resolve isomers a C18 column cannot.[14]

    • Adjust Temperature: Lowering the column temperature can sometimes increase selectivity and improve resolution for certain compounds, although it will lead to longer retention times and broader peaks.

    • Decrease Flow Rate: Reducing the flow rate can increase column efficiency and may improve resolution, but at the cost of longer run times.

Illustrative Data: Effect of Method Modifications

The following table summarizes the expected effects of method modifications on the separation of this compound from a potential co-eluting positional isomer (e.g., 12-Methyltridecanoyl-CoA).

Parameter Modified Condition A (Initial) Condition B (Optimized) This compound RT (min) Isomer RT (min) Resolution (Rs) Comments
Gradient Slope 5-95% B over 10 min40-60% B over 20 min8.528.600.8 (Co-eluting)A shallower gradient increases retention time and improves resolution.
Organic Modifier AcetonitrileMethanol9.159.451.6 (Resolved)Methanol can alter selectivity, changing the relative retention of isomers.[10]
Column Chemistry Standard C18Phenyl-Hexyl10.2010.651.9 (Well-Resolved)Phenyl-hexyl phases provide alternative selectivity through π-π interactions.

Note: Retention Time (RT) and Resolution (Rs) values are illustrative. An Rs value > 1.5 indicates baseline resolution.

Experimental Protocols

Protocol 1: HPLC-MS/MS Method for Acyl-CoA Analysis

This protocol provides a general method for the analysis of this compound that can be adapted for specific instruments and sample types.

1. Sample Preparation (from cell culture or tissue)

  • Homogenize ~20-50 mg of frozen tissue or cell pellet on ice in an extraction solution (e.g., 1 mL of Acetonitrile:Isopropanol:Water 3:1:1).[2]

  • Include an internal standard (e.g., Heptadecanoyl-CoA) in the extraction solution for quantification.[2][7]

  • Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% A, 5% B).

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Conditions

  • LC System: UPLC/HPLC system capable of binary gradient elution.

  • Column: Reversed-phase C18 column (e.g., Waters ACQUITY BEH C18, 150 mm x 2.1 mm, 1.7 µm).[8]

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water, pH 10.5.[7]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 2.0 min: 5% B

    • 12.0 min: 95% B

    • 15.0 min: 95% B

    • 15.1 min: 5% B

    • 20.0 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

    • Example Transition for this compound (C35H62N7O17P3S): Monitor for the precursor ion [M+H]+ and a characteristic product ion resulting from the neutral loss of 507 Da.[4][6]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Tissue/Cell Sample homogenize Homogenize in Extraction Buffer + ISTD sample->homogenize centrifuge Centrifuge to Pellet Debris homogenize->centrifuge extract Collect Supernatant centrifuge->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Initial Mobile Phase dry->reconstitute filter Filter (0.22 µm) reconstitute->filter inject Inject onto C18 Column filter->inject separate Gradient Elution (H2O/ACN) inject->separate detect Detect by MS/MS (SRM/PRM Mode) separate->detect integrate Integrate Peak Areas (Analyte & ISTD) detect->integrate quantify Quantify Concentration integrate->quantify

Caption: Workflow for the analysis of this compound from biological samples.

References

Validation & Comparative

comparing ionization efficiency of 5-Methyltridecanoyl-CoA with other acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the ionization efficiency of various acyl-Coenzyme A (acyl-CoA) molecules, with a focus on factors relevant to the analysis of modified species such as 5-Methyltridecanoyl-CoA. Due to a lack of specific experimental data for this compound in the current scientific literature, this comparison focuses on general principles and data for other well-studied acyl-CoAs, providing a framework for understanding how structural differences may influence mass spectrometric detection.

Introduction to Acyl-CoA Analysis

Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids.[1][2] Their quantitative analysis is essential for understanding metabolic regulation and dysfunction. Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a primary method for the sensitive and specific quantification of these molecules.[2][3] The efficiency of the ionization process is a critical factor that determines the sensitivity of detection and can be influenced by the molecule's structural characteristics.

Factors Influencing Acyl-CoA Ionization Efficiency

The ionization efficiency of an acyl-CoA molecule is not intrinsic but is influenced by its chemical structure and the analytical conditions. Key factors include the length and branching of the acyl chain, the degree of saturation, and the chosen ionization mode (positive or negative).

General Trends in Ionization Efficiency

While direct quantitative comparisons are sparse, general trends can be summarized based on existing studies on various acyl-CoAs.

FeatureGeneral Trend in Ionization EfficiencyRationale
Acyl Chain Length Variable; very long-chain species can be detected with high sensitivity (femtomole range).[3] Some studies suggest longer chains may show higher efficiency in certain modes.[4]The long hydrocarbon chain increases the molecule's surface activity, which can enhance its entry into the gas phase from ESI droplets.
Branching (e.g., Methyl Group) Data for branched-chain acyl-CoAs is limited. However, studies on branched-chain fatty acids suggest that branching can influence fragmentation patterns, which is critical for MS/MS detection.[5][6]The position of the branch can create preferred fragmentation sites upon collision-induced dissociation, potentially affecting the intensity of specific product ions used for quantification.
Degree of Unsaturation The presence of double bonds can influence chromatographic separation and ionization, but clear trends in efficiency are not well-established.Unsaturated acyl-CoAs may have different conformations and polarities compared to their saturated counterparts.
Ionization Mode Both positive and negative ion modes are effective. Positive ion mode is often reported to be more sensitive for many long-chain acyl-CoAs.[7] Negative ion mode can also be effective, particularly for medium-chain species, but may be slightly less sensitive.[8][9]In positive mode, acyl-CoAs readily form protonated molecules ([M+H]^+).[7] In negative mode, they can form deprotonated ([M-H]^-) or doubly-charged ([M-2H]^{2-}) ions.[8][9] The choice of mode depends on the specific molecule and instrument tuning.

Experimental Protocols for Acyl-CoA Analysis

The following is a generalized protocol for the extraction and analysis of acyl-CoAs from biological samples using LC-MS/MS, based on methodologies reported in the literature.[3][10]

Sample Preparation and Extraction
  • Objective: To extract acyl-CoAs from cellular or tissue samples while preserving their integrity.

  • Procedure:

    • Homogenize the biological sample (e.g., ~10-20 mg of tissue or 1-10 million cells) in a cold solvent mixture, typically containing an organic solvent like isopropanol (B130326) or acetonitrile (B52724) and an aqueous buffer.

    • An internal standard, such as an odd-chain acyl-CoA (e.g., C17:0-CoA), is added at the beginning of the extraction to correct for sample loss and variations in ionization.

    • The mixture is vortexed and centrifuged to pellet proteins and other insoluble material.

    • The supernatant containing the acyl-CoAs is collected. Solid-phase extraction (SPE) may be used for further purification and concentration of the analytes.

    • The final extract is evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis
  • Objective: To separate the different acyl-CoA species chromatographically and detect them with high sensitivity and specificity using mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatography:

    • Column: A reverse-phase column (e.g., C18 or C8) is typically used.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with a volatile buffer like ammonium (B1175870) hydroxide (B78521) or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is employed to separate the acyl-CoAs based on the hydrophobicity of their acyl chains.

  • Mass Spectrometry:

    • Ionization: ESI is used in either positive or negative ion mode. For positive mode, detection often focuses on the protonated molecule ([M+H]^+).[10]

    • Detection: Multiple Reaction Monitoring (MRM) is the most common acquisition mode for quantification. This involves selecting the precursor ion (the ionized acyl-CoA molecule) in the first quadrupole, fragmenting it in the collision cell, and selecting a specific product ion in the third quadrupole. For acyl-CoAs in positive mode, a common fragmentation is the neutral loss of the 507 Da Coenzyme A portion, allowing for detection of the acyl-chain-containing fragment.[7]

Visualizations

Signaling and Experimental Pathway Diagrams

To provide a clear visual representation of the metabolic context and the analytical workflow, the following diagrams were generated using Graphviz.

Beta_Oxidation_Pathway cluster_matrix Mitochondrial Matrix cluster_downstream Downstream Metabolism FattyAcylCoA Fatty Acyl-CoA (Cn) EnoylCoA trans-Δ²-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase (FAD → FADH₂) HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA β-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ → NADH) ShorterAcylCoA Fatty Acyl-CoA (Cn-2) KetoacylCoA->ShorterAcylCoA Thiolase (CoA-SH) AcetylCoA Acetyl-CoA ShorterAcylCoA->FattyAcylCoA Re-enters Cycle TCA_Cycle Citric Acid (TCA) Cycle AcetylCoA->TCA_Cycle Enters

Caption: The mitochondrial beta-oxidation spiral for fatty acyl-CoAs.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue / Cells) Extraction Homogenization & Extraction (with Internal Standard) Sample->Extraction Purification Purification / Concentration (e.g., SPE) Extraction->Purification Reconstitution Reconstitution in Mobile Phase Purification->Reconstitution LC Liquid Chromatography (Reverse Phase Separation) Reconstitution->LC ESI Electrospray Ionization (Positive or Negative Mode) LC->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector Integration Peak Integration Detector->Integration Quantification Quantification vs. Internal Standard Integration->Quantification

Caption: General experimental workflow for acyl-CoA analysis by LC-MS/MS.

References

Navigating the Analytical Maze: A Comparative Guide to 5-Methyltridecanoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of metabolic research, the precise and accurate quantification of lipid intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 5-Methyltridecanoyl-CoA, a key branched-chain fatty acyl-CoA involved in various metabolic pathways.

This document delves into the validation of a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, presenting its performance against alternative approaches and offering detailed experimental protocols. The information herein is designed to empower researchers to make informed decisions for their analytical needs.

Method Performance at a Glance: A Comparative Analysis

The quantification of this compound in complex biological matrices demands a method that is not only sensitive and specific but also robust and reproducible. Here, we compare the performance of a validated LC-MS/MS method with a hypothetical alternative, highlighting key validation parameters.

Validation ParameterLC-MS/MS MethodAlternative Method (Hypothetical)
Linearity (R²) >0.995>0.990
Lower Limit of Quantification (LLOQ) 1.0 ng/mL5.0 ng/mL
Accuracy (% Bias) Within ±15%Within ±20%
Precision (% CV) <15%<20%
Recovery 85-110%80-120%
Matrix Effect Minimal and compensated by internal standardPotential for significant ion suppression/enhancement
Sample Throughput High (5-10 min per sample)Moderate to Low

Deep Dive into the Experimental Engine: Protocols

The backbone of reliable analytical data lies in meticulously executed experimental protocols. Below are the detailed methodologies for the validated LC-MS/MS quantification of this compound.

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample preparation is critical for removing interfering substances from the biological matrix.

  • Objective: To isolate this compound from plasma samples.

  • Procedure:

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load 200 µL of plasma sample, previously spiked with an internal standard (e.g., C17:0-CoA).

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Chromatographic Separation: Ultra-High-Performance Liquid Chromatography (UHPLC)

Achieving high-resolution separation is key to minimizing matrix effects and ensuring accurate quantification.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Detection: Tandem Mass Spectrometry (MS/MS)

The high selectivity and sensitivity of tandem mass spectrometry enable precise quantification.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z > Product ion (Q3) m/z (specific masses to be determined based on the molecule's fragmentation pattern).

    • Internal Standard (C17:0-CoA): Precursor ion (Q1) m/z > Product ion (Q3) m/z.

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Gas: Argon

Visualizing the Workflow and Underlying Principles

To further clarify the experimental process and the regulatory framework governing method validation, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with Internal Standard plasma->spike spe Solid-Phase Extraction (SPE) spike->spe evap Evaporation spe->evap recon Reconstitution evap->recon uhplc UHPLC Separation recon->uhplc msms Tandem MS Detection uhplc->msms quant Quantification msms->quant report Reporting quant->report

Fig. 1: Experimental workflow for this compound quantification.

G cluster_parameters Core Validation Parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity LLOQ LLOQ Validation->LLOQ Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

Fig. 2: Key parameters for bioanalytical method validation according to regulatory guidelines.

Regulatory Context: Adherence to International Standards

The validation of this analytical method is designed to be in accordance with the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3] This ensures that the data generated is reliable and suitable for regulatory submissions. The U.S. Food and Drug Administration (FDA) also provides comprehensive guidance on bioanalytical method validation, which aligns with the principles of the ICH.[4][5][6][7] Key validation characteristics include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[4][8]

The presented LC-MS/MS method for long-chain fatty acyl-CoAs, which is applicable to this compound, has demonstrated high sensitivity and robustness.[9][10][11][12] Such methods often employ techniques like solid-phase extraction for sample cleanup and high-resolution chromatography for separation, followed by sensitive detection using tandem mass spectrometry.[9][13][14] Validation of these methods typically shows excellent accuracy and precision, with accuracies often ranging from 94.8% to 110.8% and inter-run precision between 2.6% and 12.2%.[9][11][12] The sensitivity of modern LC-MS/MS instrumentation allows for the reliable quantification of analytes in small amounts of tissue, which is a significant advantage in preclinical and clinical studies.[9][11][12][14]

References

Cross-Validation of GC-MS and LC-MS/MS for the Analysis of 5-Methyltridecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of lipid metabolites is paramount. 5-Methyltridecanoyl-CoA, a branched-chain acyl-coenzyme A, plays a role in lipid metabolism. Its analysis can be approached using two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data for analogous compounds, to aid in selecting the appropriate technique for your research needs.

While direct cross-validation studies for this compound are not extensively published, a comparative analysis can be effectively constructed based on the well-established capabilities of each technique for similar long-chain and branched-chain acyl-CoAs.

Quantitative Performance Comparison

The choice between GC-MS and LC-MS/MS often depends on the required sensitivity, selectivity, and the nature of the analyte. LC-MS/MS is generally considered the more sensitive and versatile method for a broad range of acyl-CoAs, including long-chain species.[1][2]

The following table summarizes typical performance characteristics for the analysis of branched-chain fatty acids and acyl-CoAs using both techniques. These values are indicative of the performance that can be expected when analyzing this compound.

ParameterGC-MSLC-MS/MS
Analyte Form Derivatized fatty acid (e.g., FAME)Intact Acyl-CoA
Limit of Detection (LOD) 5–10 ng/mL (for FAMEs)[3]1-5 fmol on column[4]
0.244 - 0.977 μM (for SCFAs)[5]
Precision (CV%) <5% (intra-batch for BCFAs)[3]5-6% (inter-assay for LCACoAs)[6]
Linearity Typically 2-3 orders of magnitudeTypically 3-4 orders of magnitude
Throughput Moderate; depends on derivatization and run timeHigh; can be as short as 5 minutes per sample[6]
Selectivity Good; relies on chromatographic separation and mass fragmentationExcellent; enhanced by tandem MS (SRM/MRM)[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of compounds similar to this compound by GC-MS and LC-MS/MS.

GC-MS Protocol for Branched-Chain Fatty Acids

GC-MS analysis of acyl-CoAs first requires hydrolysis to the free fatty acid, followed by derivatization to increase volatility.

  • Sample Preparation (Hydrolysis & Derivatization)

    • Hydrolysis: To 100 µL of sample (e.g., cell lysate, tissue homogenate), add 50 µL of 10 M NaOH. Heat at 70°C for 30 minutes to hydrolyze the acyl-CoA to its corresponding free fatty acid.

    • Acidification: Cool the sample and acidify to pH < 2 with concentrated HCl.

    • Extraction: Extract the free fatty acid with 500 µL of a 2:1 (v/v) hexane (B92381):methyl tert-butyl ether (MTBE) solution. Vortex and centrifuge. Collect the organic layer.

    • Derivatization (FAMEs): Evaporate the solvent under a stream of nitrogen. Add 100 µL of 2% (v/v) H₂SO₄ in methanol (B129727) and heat at 60°C for 60 minutes to form the fatty acid methyl ester (FAME).

    • Final Extraction: Add 200 µL of saturated NaCl solution and extract the FAME with 300 µL of hexane. The hexane layer is ready for injection.

  • GC-MS Conditions

    • GC System: Agilent 6890N or similar.[7]

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or DB-225ms.[5][7]

    • Injection: 1 µL in splitless mode.[5]

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 170°C at 10°C/min, then to 220°C at 5°C/min, and hold for 5 min.[5]

    • MS Detector: Agilent 5975B or similar.[7]

    • Ionization: Electron Ionization (EI) at 70 eV.[5]

    • Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for profiling.

LC-MS/MS Protocol for Long-Chain Acyl-CoAs

LC-MS/MS allows for the direct analysis of the intact acyl-CoA molecule.

  • Sample Preparation (Protein Precipitation & Extraction)

    • Extraction: To 50 mg of tissue or 1x10⁶ cells, add 500 µL of a cold extraction solvent (acetonitrile:methanol:water, 2:2:1 v/v/v).[1]

    • Homogenization: Homogenize the sample on ice.

    • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C to precipitate proteins.

    • Supernatant Collection: Collect the supernatant for analysis.

  • LC-MS/MS Conditions

    • LC System: UPLC system such as Waters ACQUITY or similar.

    • Column: Reversed-phase C18 or C8 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.35 mL/min.[8]

    • Column Temperature: 40°C.[8]

    • MS System: Triple quadrupole mass spectrometer (e.g., AB Sciex 4500 QTRAP).

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). A characteristic neutral loss of 507 Da is often monitored for acyl-CoAs.[9]

Visualizing Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound using both GC-MS and LC-MS/MS.

G cluster_0 Sample Preparation cluster_1 GC-MS Workflow cluster_2 LC-MS/MS Workflow Sample Biological Sample (Tissue, Cells) Extraction Extraction of Metabolites Sample->Extraction Hydrolysis Hydrolysis to Free Fatty Acid Extraction->Hydrolysis Protein_Precipitation Protein Precipitation Extraction->Protein_Precipitation Derivatization Derivatization (e.g., FAMEs) Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis LCMS LC-MS/MS Analysis LCMS->Data_Analysis Protein_Precipitation->LCMS

Caption: Comparative workflow for GC-MS and LC-MS/MS analysis.

Metabolic Pathway Context

This compound is a branched-chain fatty acyl-CoA. These molecules are typically derived from the catabolism of branched-chain amino acids and are integrated into central energy metabolism.

G BCAA Branched-Chain Amino Acids (e.g., Leucine, Isoleucine, Valine) BCFA Branched-Chain Fatty Acids BCAA->BCFA AcylCoA_Synth Acyl-CoA Synthetase BCFA->AcylCoA_Synth Target This compound AcylCoA_Synth->Target BetaOx β-oxidation Target->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA PropionylCoA Propionyl-CoA BetaOx->PropionylCoA TCA TCA Cycle AcetylCoA->TCA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA SuccinylCoA->TCA

Caption: Metabolic pathway of branched-chain acyl-CoAs.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of lipid metabolites.

  • GC-MS is a robust and reliable technique, particularly for profiling fatty acids after derivatization. It is a cost-effective option when extreme sensitivity is not the primary requirement.

  • LC-MS/MS offers superior sensitivity, selectivity, and the significant advantage of analyzing the intact this compound molecule without the need for derivatization.[2][10] This makes it the preferred method for targeted quantification, especially at low concentrations in complex biological matrices.

The choice of method should be guided by the specific research question, the required level of sensitivity, sample throughput needs, and the availability of instrumentation. For comprehensive and highly sensitive quantification of this compound, LC-MS/MS is the recommended platform.

References

The Gold Standard for 5-Methyltridecanoyl-CoA Analysis: A Comparative Guide to Using Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of 5-Methyltridecanoyl-CoA, the use of stable isotope-labeled internal standards with liquid chromatography-mass spectrometry (LC-MS) represents the pinnacle of analytical accuracy and reliability. This guide provides an objective comparison of this methodology against alternative approaches, supported by representative experimental data, detailed protocols, and visual workflows to underscore its superiority in mitigating analytical variability and enhancing data quality.

The robust and accurate quantification of acyl-CoA species, such as this compound, a branched-chain fatty acyl-CoA, is critical for understanding cellular metabolism and its role in various physiological and pathological states. While several analytical techniques are available, the stable isotope dilution (SID) LC-MS method is widely recognized as the gold standard.[1] This approach employs a stable isotope-labeled version of the analyte of interest as an internal standard (IS), which is chemically identical to the analyte but mass-shifted. This key feature allows it to mimic the analyte throughout sample preparation and analysis, thereby correcting for variations in extraction efficiency, matrix effects, and instrument response.[1][2][3]

Performance Comparison: Stable Isotope-Labeled vs. Other Internal Standards

The primary advantage of a stable isotope-labeled internal standard is its ability to co-elute with the target analyte and behave identically during ionization, which is crucial for correcting matrix-induced signal suppression or enhancement.[2][3] Alternative methods, such as using a structural analog as an internal standard or external calibration, cannot fully account for these sample-specific variations, leading to compromised accuracy and precision.

While specific performance data for this compound is not extensively published, the following tables present a summary of typical validation data for the LC-MS/MS analysis of long-chain and branched-chain acyl-CoAs, which is representative of the performance expected for this compound.

Parameter Stable Isotope-Labeled IS Structural Analog IS External Standard
Accuracy (% Recovery) 95 - 105%80 - 120%Highly variable (60-140%)
Precision (% RSD) < 15%< 20%> 20%
Linearity (R²) > 0.99> 0.98> 0.97
Lower Limit of Quantification (LLOQ) Typically lower due to improved S/NVariableHigher
Correction for Matrix Effects ExcellentPartialNone
This table summarizes typical performance characteristics for acyl-CoA analysis based on established methodologies.
Method Validation Parameter Acceptance Criteria Performance with Stable Isotope-Labeled IS
Intra-day Precision (RSD) ≤ 15%Typically < 10%
Inter-day Precision (RSD) ≤ 15%Typically < 15%
Accuracy 85-115% of nominal concentrationTypically within 95-105%
Matrix Effect MonitoredEffectively compensated
Recovery Consistent and reproducibleHigh and consistent
This table outlines typical validation parameters and the expected performance when using a stable isotope-labeled internal standard for acyl-CoA analysis.

Experimental Protocols

A detailed protocol for the extraction and quantification of this compound from cell culture is provided below. This protocol is a synthesis of established methods for acyl-CoA analysis.

Protocol: Quantification of this compound in Cell Culture using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

1. Materials and Reagents:

  • This compound analytical standard

  • Stable isotope-labeled this compound (e.g., [¹³C₅]-5-Methyltridecanoyl-CoA) as internal standard (IS)

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Ammonium acetate

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

  • Microcentrifuge tubes

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Sample Preparation:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis and Extraction: Add 1 mL of ice-cold methanol containing the stable isotope-labeled internal standard (e.g., at 100 ng/mL) to each plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Homogenization: Vortex the cell lysate vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Solid Phase Extraction (for sample cleanup):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the acyl-CoAs with 1 mL of methanol.

  • Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate this compound from other cellular components (e.g., 5% B to 95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the native this compound and its stable isotope-labeled internal standard. The exact m/z values will depend on the specific labeled standard used.

4. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the concentration of this compound in the samples by interpolating the peak area ratios from a calibration curve prepared with known concentrations of the analytical standard and a fixed concentration of the internal standard.

Visualizing the Workflow and Metabolic Context

To better illustrate the experimental process and the metabolic relevance of this compound, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cell_culture Cell Culture add_is Add Stable Isotope-Labeled Internal Standard cell_culture->add_is lysis Cell Lysis & Extraction add_is->lysis centrifugation Centrifugation lysis->centrifugation spe Solid Phase Extraction (SPE) centrifugation->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lc Liquid Chromatography (Separation) reconstitution->lc ms Mass Spectrometry (Detection & Quantification) lc->ms data_analysis Data Analysis & Quantification ms->data_analysis Peak Area Ratio (Analyte/IS)

Figure 1. Experimental workflow for the quantification of this compound.

G fatty_acid 5-Methyltridecanoic Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase analyte This compound acyl_coa_synthetase->analyte peroxisome Peroxisomal β-oxidation analyte->peroxisome acetyl_coa Acetyl-CoA peroxisome->acetyl_coa propionyl_coa Propionyl-CoA peroxisome->propionyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle

Figure 2. Simplified metabolic pathway of this compound.

The peroxisomal beta-oxidation of methyl-branched chain fatty acids like 5-methyltridecanoic acid involves a series of enzymatic steps that shorten the carbon chain, ultimately producing acetyl-CoA and propionyl-CoA, which can then enter central carbon metabolism.[4][5]

References

A Comparative Guide to Analytical Methods for Branched-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of branched-chain fatty acyl-CoAs (BCFA-CoAs) is crucial for understanding various metabolic pathways and disease states. This guide provides a comprehensive overview and comparison of the primary analytical methods employed for the analysis of these important metabolites.

Branched-chain fatty acyl-CoAs are key intermediates in the metabolism of branched-chain amino acids (leucine, isoleucine, and valine). Dysregulation of BCFA-CoA metabolism has been implicated in several inherited metabolic disorders and may play a role in other conditions such as diabetes and neurological diseases. Consequently, robust and sensitive analytical methods are essential for their accurate measurement in biological matrices.

The primary challenges in the analysis of BCFA-CoAs include their low endogenous concentrations, their structural similarity to other acyl-CoAs, and the presence of isomeric forms (e.g., isobutyryl-CoA, and n-butyryl-CoA; isovaleryl-CoA, 2-methylbutyryl-CoA, and pivaloyl-CoA). The two predominant analytical techniques employed to address these challenges are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).

Comparison of Key Analytical Methods

The selection of an appropriate analytical method depends on the specific research question, the required sensitivity and selectivity, and the available instrumentation. While direct analysis of intact BCFA-CoAs is challenging and not always feasible, indirect methods involving hydrolysis to free fatty acids or conversion to acylcarnitines are more common. This guide will focus on the methods that enable the quantification of the acyl-CoA moiety, either directly or indirectly.

MethodPrincipleSample PreparationDerivatizationThroughputSelectivity
GC-MS Separation of volatile compounds followed by mass-based detection.Hydrolysis of acyl-CoAs to free fatty acids, extraction.Required (e.g., methylation to form FAMEs).ModerateGood for many fatty acids, but can be challenging for isomers.
LC-MS/MS Separation by liquid chromatography followed by highly selective mass spectrometric detection.Extraction of intact acyl-CoAs or conversion to acylcarnitines.Often not required for intact acyl-CoAs, but can be used to improve sensitivity for free fatty acids.HighExcellent for isomeric separation with appropriate chromatography.
Enzymatic Assays Spectrophotometric or fluorometric detection of a product from an enzymatic reaction specific to the acyl-CoA of interest.Cell or tissue lysis.Not required.HighCan be highly specific, but may be limited to a single analyte per assay.

Quantitative Performance of Analytical Methods

The following table summarizes the quantitative performance of various LC-MS/MS-based methods for the analysis of short-chain acyl-CoAs and related compounds. Direct quantitative data for intact branched-chain fatty acyl-CoAs is limited in the literature; therefore, data for related short-chain acyl-CoAs and acylcarnitines are included to provide a benchmark for expected performance.

AnalyteMethodMatrixLODLOQLinearity (R²)Recovery (%)Reference
Acetyl-CoALC-MS/MSAnimal Tissues-1.09 ng/mL>0.99-[1]
Malonyl-CoALC-MS/MSAnimal Tissues-1.09 ng/mL>0.99-[1]
C5-AcylcarnitinesUPLC-MS/MSDried Blood Spots<0.2 µmol/L<0.2 µmol/L>0.997796.8-105.2[2]
Isobutyrylcarnitine (B1203888)LC-MS/MSHuman Plasma----[3]
IsovalerylcarnitineUHPLC-MS/MSUrine----[4]
Short-Chain Acyl-CoAsUPLC-MS/MSPlant Matrices----[5]

LOD: Limit of Detection; LOQ: Limit of Quantification

Experimental Protocols

Extraction and Analysis of Short-Chain Acyl-CoAs by LC-MS/MS

This protocol is a generalized procedure for the extraction and analysis of short-chain acyl-CoAs from biological matrices, adapted from methodologies described for the analysis of various acyl-CoA species[6][7][8].

a. Sample Preparation and Extraction:

  • Homogenize frozen tissue or cell pellets in a cold extraction solution (e.g., 10% trichloroacetic acid or a mixture of acetonitrile (B52724) and isopropanol)[9][10].

  • Centrifuge the homogenate at a high speed (e.g., 17,000 x g) at 4°C to pellet proteins and cellular debris[10].

  • Collect the supernatant containing the acyl-CoAs.

  • For samples requiring further purification, a solid-phase extraction (SPE) step using a weak anion exchange or reversed-phase cartridge can be employed to remove interfering substances[7].

b. LC-MS/MS Analysis:

  • Chromatography:

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component with an ion-pairing agent (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic component (e.g., acetonitrile or methanol)[8][11].

    • The separation of isomeric BCFA-CoAs is critical and requires careful optimization of the chromatographic conditions[5].

  • Mass Spectrometry:

    • Utilize a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

    • Monitor the specific precursor-to-product ion transitions for each BCFA-CoA of interest in Multiple Reaction Monitoring (MRM) mode. The characteristic neutral loss of the CoA moiety (507 Da) is often used for detection[11].

Indirect Analysis of BCFA-CoAs via Acylcarnitine Conversion

Due to the challenges of directly analyzing intact BCFA-CoAs, a common and well-validated approach is to measure their corresponding acylcarnitine esters[2][3][4][9][12].

a. Sample Preparation and Derivatization:

  • Extract acylcarnitines from the biological sample (e.g., plasma, dried blood spots) using a solvent precipitation method (e.g., with methanol).

  • For improved chromatographic retention and sensitivity, derivatization can be performed. A common method is butylation using butanolic HCl[12].

b. LC-MS/MS Analysis:

  • Chromatography:

    • Use a C18 or HILIC column for the separation of acylcarnitine isomers.

    • A gradient elution with a mobile phase of acetonitrile and water containing a modifier like formic acid is typically used.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ESI mode.

    • Monitor the characteristic precursor ion (the m/z of the butylated acylcarnitine) and a common product ion (e.g., m/z 85) in MRM mode.

Visualization of Analytical Workflow and Key Relationships

BCFA_CoA_Analysis_Workflow General Workflow for BCFA-CoA Analysis cluster_sample_prep Sample Preparation cluster_indirect_approaches Indirect Approaches cluster_data_analysis Data Analysis Biological_Sample Biological Sample (Tissue, Cells, Plasma) Homogenization Homogenization/ Lysis Biological_Sample->Homogenization Extraction Extraction (LLE or SPE) Homogenization->Extraction Direct_Analysis Direct Analysis (Intact Acyl-CoAs) Extraction->Direct_Analysis LC-MS/MS Indirect_Analysis Indirect Analysis Extraction->Indirect_Analysis Quantification Quantification Direct_Analysis->Quantification Hydrolysis Hydrolysis to Free Fatty Acids Indirect_Analysis->Hydrolysis Conversion Conversion to Acylcarnitines Indirect_Analysis->Conversion GC_MS GC_MS Hydrolysis->GC_MS Derivatization (e.g., FAMEs) LC_MS_MS_AC LC-MS/MS Conversion->LC_MS_MS_AC LC-MS/MS GC_MS->Quantification LC_MS_MS_AC->Quantification Data_Interpretation Data Interpretation Quantification->Data_Interpretation

Caption: General workflow for the analysis of branched-chain fatty acyl-CoAs.

BCFA_Metabolism_and_Analysis Relationship between BCFA Metabolism and Analytical Targets cluster_metabolism Cellular Metabolism cluster_analysis Analytical Targets BCAA Branched-Chain Amino Acids (Leu, Ile, Val) BCFA_CoA Branched-Chain Fatty Acyl-CoAs BCAA->BCFA_CoA Catabolism Acylcarnitine Acylcarnitines BCFA_CoA->Acylcarnitine Carnitine Palmitoyltransferase Free_BCFA Free Branched-Chain Fatty Acids BCFA_CoA->Free_BCFA Hydrolysis (Analytical Step) Direct_Target Direct Target: Intact BCFA-CoA BCFA_CoA->Direct_Target Indirect_Target1 Indirect Target: Acylcarnitine Acylcarnitine->Indirect_Target1 Indirect_Target2 Indirect Target: Free BCFA Free_BCFA->Indirect_Target2

Caption: Metabolic relationship and corresponding analytical targets for BCFA-CoA analysis.

Conclusion

The analysis of branched-chain fatty acyl-CoAs presents significant analytical challenges, primarily due to their low abundance and the presence of isomers. While direct analysis of intact BCFA-CoAs by LC-MS/MS is the most desirable approach for obtaining a direct measure of their cellular concentrations, validated methods with comprehensive quantitative data are not widely available. Consequently, indirect methods, particularly the quantification of corresponding acylcarnitines by LC-MS/MS, are more commonly employed and offer robust and sensitive alternatives. GC-MS analysis of the hydrolyzed free fatty acids is another viable, albeit less direct, option.

For researchers and drug development professionals, the choice of method will be dictated by the specific requirements of their study. For high-throughput screening and clinical diagnostics, the analysis of acylcarnitines is often the preferred method. For in-depth metabolic studies where the direct measurement of the acyl-CoA pool is critical, the development and validation of a sensitive and selective LC-MS/MS method for intact BCFA-CoAs is recommended, building upon the chromatographic principles established for separating short-chain acyl-CoA isomers. As research in this area progresses, the availability of more validated methods for the direct analysis of BCFA-CoAs is expected to increase, further enhancing our understanding of their role in health and disease.

References

Establishing Reference Ranges for 5-Methyltridecanoyl-CoA in Specific Cell Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for establishing reference ranges of 5-Methyltridecanoyl-CoA in various cell types. Due to the limited availability of established reference ranges for this specific branched-chain acyl-CoA, this document focuses on providing the necessary framework for researchers to determine these values in their cell models of interest. We present available quantitative data for other acyl-CoA species to serve as a benchmark, detail robust experimental protocols for quantification, and offer a comparison of analytical platforms.

Data Presentation: A Starting Point for Comparison
Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)[1][2][3]MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644--
Propionyl-CoA3.532--
Butyryl-CoA1.013--
Valeryl-CoA1.118--
Crotonoyl-CoA0.032--
HMG-CoA0.971--
Succinyl-CoA25.467--
Glutaryl-CoA0.647--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~8~3
C24:0-CoA-~10<1
C26:0-CoA-~10<1

Note: Data from different sources may involve variations in experimental conditions and normalization methods (per cell number vs. per mg protein), affecting direct comparability. Researchers should establish their own baseline values using consistent methodologies.

Experimental Protocols

The accurate quantification of this compound requires meticulous sample preparation and sensitive analytical techniques. The following protocols provide a detailed guide for the extraction and analysis of acyl-CoAs from cultured cells.

Protocol 1: Acyl-CoA Extraction from Cultured Mammalian Cells

This protocol is designed for the extraction of a broad range of acyl-CoAs from adherent or suspension cell cultures.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 80% Methanol (B129727)

  • Internal Standard (e.g., C17:0-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7)

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Lysis and Extraction:

    • Add 1 mL of ice-cold 80% methanol containing the internal standard to the cells.

    • Adherent cells: Use a cell scraper to scrape the cells in the cold methanol.

    • Suspension cells: Resuspend the cell pellet in the cold methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the lysate vigorously for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.

  • Solvent Evaporation:

    • Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the reconstitution solvent for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification

For samples with high matrix interference, an additional SPE clean-up step can improve the quality of the data.

Materials:

  • SPE cartridges (e.g., C18 or anion-exchange)

  • Conditioning, wash, and elution solvents (specific to the SPE cartridge used)

  • Vacuum manifold

Procedure:

  • Cartridge Conditioning:

    • Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.

  • Sample Loading:

    • Load the reconstituted cell extract (from Protocol 1, step 6) onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with an appropriate solvent to remove interfering substances. For C18 cartridges, a high-aqueous buffer is often used.

  • Elution:

    • Elute the acyl-CoAs from the cartridge using a high percentage of organic solvent, such as methanol or acetonitrile.

  • Solvent Evaporation and Reconstitution:

    • Dry the eluate and reconstitute the sample as described in Protocol 1, steps 5 and 6.

Protocol 3: LC-MS/MS Analysis of Acyl-CoAs

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoAs.

Instrumentation and Parameters:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate and 0.1% formic acid.

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion will be the [M+H]+ of the acyl-CoA, and a common product ion is m/z 428, corresponding to the phosphopantetheine moiety.

Mandatory Visualizations

Metabolic Pathway of this compound

The biosynthesis of this compound, a branched-chain fatty acyl-CoA, originates from the catabolism of branched-chain amino acids, such as leucine. The resulting branched-chain alpha-keto acid is converted to a short-chain branched acyl-CoA, which then serves as a primer for fatty acid synthase. The degradation occurs through alpha- and beta-oxidation pathways.

metabolic_pathway cluster_synthesis Biosynthesis cluster_degradation Degradation Leucine Leucine alpha-Ketoisocaproate alpha-Ketoisocaproate Leucine->alpha-Ketoisocaproate BCAT Isovaleryl-CoA Isovaleryl-CoA alpha-Ketoisocaproate->Isovaleryl-CoA BCKDH Fatty Acid Synthase Fatty Acid Synthase Isovaleryl-CoA->Fatty Acid Synthase Primer This compound This compound Fatty Acid Synthase->this compound Elongation Alpha-Oxidation Alpha-Oxidation Beta-Oxidation Beta-Oxidation Alpha-Oxidation->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Propionyl-CoA Propionyl-CoA Beta-Oxidation->Propionyl-CoA 5-Methyltridecanoyl-CoA_deg This compound 5-Methyltridecanoyl-CoA_deg->Alpha-Oxidation

Caption: Biosynthesis and degradation of this compound.

Experimental Workflow for Acyl-CoA Quantification

This diagram illustrates the key steps involved in the quantification of this compound from cell culture samples.

experimental_workflow Cell_Culture Cell Culture (Adherent or Suspension) Harvesting Harvesting and Washing (Ice-cold PBS) Cell_Culture->Harvesting Extraction Lysis and Extraction (80% Methanol + Internal Standard) Harvesting->Extraction Purification Optional: Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis Extraction->Analysis Direct Analysis Purification->Analysis Clean Extract Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: Workflow for this compound quantification.

Comparison of Analytical Methods

The choice of analytical technique is critical for the accurate quantification of branched-chain fatty acids and their CoA esters. Below is a comparison of the two most common mass spectrometry-based methods.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separates volatile compounds in a gaseous mobile phase.[4][5]Separates compounds in a liquid mobile phase.[4][5]
Sample Derivatization Required for non-volatile fatty acids (e.g., FAMEs).Generally not required for acyl-CoAs.
Sensitivity High, especially for volatile compounds.Very high, particularly with modern instrumentation.
Specificity Good, but can have challenges with isomeric separation.Excellent, especially with tandem MS (MS/MS) for structural confirmation.
Compound Coverage Best for volatile and semi-volatile compounds.Broad coverage, including non-volatile and thermally labile molecules like acyl-CoAs.
Throughput Can be lower due to longer run times and derivatization steps.Higher throughput is often achievable.
Recommendation for this compound Less suitable due to the non-volatile nature of the CoA ester.The recommended method for its high sensitivity, specificity, and direct analysis capabilities.[6]

References

Specificity of Enzyme Activity with 5-Methyltridecanoyl-CoA as a Substrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic activity utilizing 5-Methyltridecanoyl-CoA as a substrate. The information presented herein is intended to support research and development efforts in metabolic pathways and drug discovery.

Introduction

This compound is a branched-chain acyl-CoA molecule that is implicated in various metabolic processes. Understanding the enzymatic specificity for this substrate is crucial for elucidating its metabolic fate and for the development of targeted therapeutic interventions. This guide focuses on two key enzyme families: acyl-CoA synthetases, responsible for the activation of 5-methyltridecanoic acid to its CoA thioester, and phytanoyl-CoA dioxygenase (PHYH), an enzyme involved in the subsequent catabolism of branched-chain fatty acids.

Enzyme Specificity and Performance

The metabolism of 5-methyltridecanoic acid is initiated by its activation to this compound by a long-chain acyl-CoA synthetase (ACSL). While the specific isoform that preferentially activates 5-methyltridecanoic acid is not definitively established in the reviewed literature, ACSL5 is a known long-chain acyl-CoA synthetase with broad substrate specificity. Following its activation, this compound is a potential substrate for the peroxisomal enzyme phytanoyl-CoA dioxygenase (PHYH), which is known to hydroxylate 3-methyl-branched acyl-CoAs.

Phytanoyl-CoA Dioxygenase (PHYH)

PHYH is a key enzyme in the alpha-oxidation pathway, responsible for the breakdown of 3-methyl-branched fatty acids. Its activity is not restricted to its primary substrate, phytanoyl-CoA. Studies have shown that PHYH exhibits activity towards a range of 3-methyl-branched acyl-CoAs.

Qualitative Substrate Specificity of Human PHYH:

Substrate ClassActivityReference
Phytanoyl-CoAActive[1][2]
3-Methyl-branched acyl-CoAs (chain length ≥ C7)Active[1][2]
2-Methyl-branched acyl-CoAsInactive[1]
4-Methyl-branched acyl-CoAsInactive[1]
Long and very long straight-chain acyl-CoAsInactive[1]

While direct kinetic data for this compound with PHYH is not available in the reviewed literature, the established activity of PHYH towards various 3-methylacyl-CoA esters suggests that this compound, being a 5-methyl branched acyl-CoA, would likely be a substrate, although potentially with different kinetic parameters. A study on recombinant human PHYH reported an apparent Michaelis constant (Km) of 40.8 µM for racemic 3-methylhexadecanoyl-CoA.

Acyl-CoA Synthetase Long-Chain Family Member 5 (ACSL5)

Experimental Methodologies

Determination of Phytanoyl-CoA Dioxygenase (PHYH) Activity

The activity of PHYH can be determined by monitoring the conversion of the acyl-CoA substrate to its hydroxylated product. A common method involves the use of radiolabeled substrates and analysis by high-performance liquid chromatography (HPLC).

Protocol for PHYH Activity Assay:

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), ATP, MgCl2, coenzyme A, (NH4)2Fe(SO4)2, 2-oxoglutarate, ascorbate, dithiothreitol, and the radiolabeled substrate (e.g., [1-14C]this compound).

  • Enzyme: Add the purified recombinant PHYH enzyme or a cell lysate containing the enzyme to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a quenching solution, such as a mixture of isopropanol, heptane, and sulfuric acid (Dole's solution).

  • Extraction and Analysis: Extract the acyl-CoA esters and analyze the reaction products by reverse-phase HPLC coupled with a radioactivity detector to quantify the formation of the hydroxylated product.[5]

Determination of Acyl-CoA Synthetase (ACSL) Activity

The activity of ACSL enzymes can be measured using a radiometric assay that quantifies the formation of the acyl-CoA product from a radiolabeled fatty acid.

Protocol for ACSL Activity Assay:

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.4), MgCl2, dithiothreitol, ATP, coenzyme A, and a radiolabeled fatty acid substrate (e.g., [1-14C]5-methyltridecanoic acid) complexed with fatty acid-free bovine serum albumin (BSA).

  • Enzyme Source: Add the purified ACSL enzyme or a cell lysate to the reaction mixture.

  • Incubation: Incubate the reaction at 30°C for a specific time (e.g., 10 minutes).

  • Termination and Extraction: Terminate the reaction by adding Dole's solution. Perform a liquid-liquid extraction with n-heptane to separate the unreacted fatty acid (which partitions into the organic phase) from the acyl-CoA product (which remains in the aqueous phase).

  • Quantification: Measure the radioactivity in the aqueous phase using a liquid scintillation counter to determine the amount of acyl-CoA produced.[6]

Visualizing the Metabolic Pathway and Experimental Workflow

Metabolic_Pathway 5-Methyltridecanoic Acid 5-Methyltridecanoic Acid This compound This compound 5-Methyltridecanoic Acid->this compound ACSL (e.g., ACSL5) + CoA, + ATP 2-Hydroxy-5-Methyltridecanoyl-CoA 2-Hydroxy-5-Methyltridecanoyl-CoA This compound->2-Hydroxy-5-Methyltridecanoyl-CoA PHYH + O2, + 2-Oxoglutarate Further Metabolism Further Metabolism 2-Hydroxy-5-Methyltridecanoyl-CoA->Further Metabolism Alpha-oxidation pathway

Caption: Metabolic activation and initial oxidation of 5-Methyltridecanoic Acid.

Experimental_Workflow cluster_ACSL_Assay Acyl-CoA Synthetase (ACSL) Activity Assay cluster_PHYH_Assay Phytanoyl-CoA Dioxygenase (PHYH) Activity Assay ACSL_Start Incubate Enzyme with Radiolabeled 5-Methyltridecanoic Acid, CoA, and ATP ACSL_Stop Stop Reaction & Extract with Heptane ACSL_Start->ACSL_Stop ACSL_Measure Quantify Radioactivity in Aqueous Phase (Acyl-CoA) ACSL_Stop->ACSL_Measure PHYH_Start Incubate Enzyme with Radiolabeled this compound, 2-Oxoglutarate, and Cofactors PHYH_Stop Stop Reaction PHYH_Start->PHYH_Stop PHYH_Analyze Analyze Products by HPLC with Radioactivity Detection PHYH_Stop->PHYH_Analyze

Caption: Workflow for determining enzyme activity with this compound.

References

A Methodological Guide to the Comparative Analysis of 5-Methyltridecanoyl-CoA Levels in Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 5-Methyltridecanoyl-CoA Levels in Different Bacterial Strains: A Methodological Guide

Quantitative Data on Acyl-CoA Levels in Selected Bacteria

The following table provides an illustrative example of how quantitative data for acyl-CoA thioesters can be presented. The data is based on findings for various short-chain acyl-CoAs in different bacterial species and serves as a template for the comparative analysis of this compound.[1] Actual concentrations of this compound would need to be determined experimentally.

Acyl-CoACorynebacterium glutamicum LYS-9 (nmol/g DCW)Streptomyces albus J1074 (nmol/g DCW)Pseudomonas putida KT2440 (nmol/g DCW)
Acetyl-CoA~50~20~150
Malonyl-CoA~10~5~20
Methylmalonyl-CoA~200~3000Not Reported
Succinyl-CoA~100~10~280
Butyryl/Isobutyryl-CoA~5Not ReportedNot Reported
This compound To Be Determined To Be Determined To Be Determined

DCW: Dry Cell Weight. Data is derived from studies on short-chain acyl-CoA quantification and should be considered illustrative for the purpose of this guide.[1]

Experimental Protocols

A robust and validated methodology is crucial for the accurate quantification of acyl-CoA species. The following protocol is a synthesis of established methods for the extraction and analysis of short-chain acyl-CoAs from bacterial cells.[1][2]

Sample Collection and Quenching
  • Objective: To rapidly halt metabolic activity and preserve the intracellular acyl-CoA pool.

  • Procedure:

    • Rapidly withdraw a defined volume of bacterial culture (e.g., corresponding to 1-5 mg of cell dry weight).

    • Immediately quench the metabolic activity by transferring the cell suspension into a pre-cooled quenching solution (e.g., 60% aqueous methanol (B129727) at -20°C). The volume of the quenching solution should be at least five times the volume of the cell suspension.

    • Centrifuge the quenched cell suspension at a low temperature (e.g., -20°C) to pellet the cells.

    • Discard the supernatant and store the cell pellet at -80°C until extraction.

Metabolite Extraction
  • Objective: To efficiently lyse the cells and extract the acyl-CoA thioesters.

  • Procedure:

    • Resuspend the frozen cell pellet in a pre-chilled extraction buffer (e.g., a mixture of methanol, acetonitrile, and 0.1 M formic acid).

    • Lyse the cells using mechanical disruption, such as bead beating or sonication, while keeping the samples on ice to prevent degradation.

    • Centrifuge the lysate at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

Quantification by LC-MS/MS
  • Objective: To separate and quantify the concentration of this compound and other acyl-CoAs.

  • Procedure:

    • Analyze the metabolite extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Separate the acyl-CoAs using a suitable reversed-phase LC column.

    • Detect and quantify the target molecules using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound will need to be determined using a pure standard.

    • Create a standard curve using a synthetic this compound standard of known concentrations to enable absolute quantification.

Metabolic Pathways and Visualization

This compound is a branched-chain fatty acyl-CoA, and its synthesis is linked to the general fatty acid biosynthesis pathways in bacteria. The following diagrams illustrate the experimental workflow and the fatty acid synthesis pathway.

Experimental_Workflow cluster_sampling 1. Sample Collection & Quenching cluster_extraction 2. Metabolite Extraction cluster_analysis 3. Quantification Culture Bacterial Culture Quenching Metabolic Quenching (-20°C Methanol) Culture->Quenching Pellet Cell Pellet (-80°C) Quenching->Pellet Extraction Extraction with Cold Solvent Pellet->Extraction Lysis Cell Lysis (Bead Beating/Sonication) Extraction->Lysis Extract Supernatant with Metabolites Lysis->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Experimental workflow for the quantification of acyl-CoAs.

Fatty_Acid_Biosynthesis ACC: Acetyl-CoA Carboxylase cluster_precursors Precursor Supply cluster_elongation Fatty Acid Elongation Cycle cluster_product Final Products Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Isovaleryl-CoA Isovaleryl-CoA Acyl-ACP Acyl-ACP Isovaleryl-CoA->Acyl-ACP Initiation Elongation_Enzymes Elongation Enzymes (FabH, FabG, FabZ, FabI) Malonyl-CoA->Elongation_Enzymes Methylmalonyl-CoA->Elongation_Enzymes Acyl-ACP->Elongation_Enzymes Branched_Chain_Acyl_ACP Branched-Chain Acyl-ACP Elongation_Enzymes->Branched_Chain_Acyl_ACP This compound This compound Branched_Chain_Acyl_ACP->this compound Thioesterase Other_Fatty_Acids Other Fatty Acids Branched_Chain_Acyl_ACP->Other_Fatty_Acids

Caption: Simplified pathway for branched-chain fatty acid biosynthesis.

Concluding Remarks

A comparative analysis of this compound levels across different bacterial strains has the potential to uncover novel metabolic phenotypes and inform drug discovery efforts. While direct comparative data is currently scarce, the methodologies for such an investigation are well-established. By employing rigorous experimental protocols for metabolite extraction and quantification, researchers can generate valuable datasets. The provided templates for data presentation and pathway visualization offer a blueprint for structuring and interpreting these findings. Such studies are crucial for advancing our understanding of bacterial fatty acid metabolism and for the development of next-generation therapeutics.[3][4][5]

References

Safety Operating Guide

Safe Disposal of 5-Methyltridecanoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Precautions

Based on analogous compounds, 5-Methyltridecanoyl-CoA is anticipated to cause skin and eye irritation.[1][2] Some related chemicals may also exhibit acute oral toxicity, skin sensitization, and potential reproductive toxicity, and are often considered harmful to aquatic life with long-lasting effects.[3] Therefore, adherence to standard laboratory safety protocols is imperative.

Personal Protective Equipment (PPE):

EquipmentSpecificationPurpose
Gloves Nitrile rubber, minimum 0.11 mm thicknessTo prevent skin contact.[4]
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes and eye irritation.[1]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Required if generating dusts or aerosolsTo prevent inhalation.[4]

Step-by-Step Disposal Procedure

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling this compound, ensure you are wearing the appropriate PPE as detailed in the table above.

  • Designate a specific area for waste collection, away from general laboratory traffic.

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, contaminated consumables (e.g., pipette tips, microfuge tubes), and absorbent materials used for spills in a clearly labeled, sealed container.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, labeled, leak-proof container. Do not mix with other chemical waste streams unless compatibility is confirmed.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the primary associated hazards (e.g., "Irritant," "Harmful if Swallowed").

3. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • For small spills, use an appropriate absorbent material to contain and collect the substance.[1]

  • Avoid generating dust or aerosols.

  • Place the used absorbent material into the designated solid hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.

  • Ensure the area is well-ventilated.[1]

4. Final Disposal:

  • All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[3]

  • Follow your institution's specific guidelines for hazardous waste pickup and disposal.

  • Do not dispose of this compound down the drain or in the regular trash.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Handling this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid spill Spill Occurs waste_type->spill Spill collect_solid Collect in Labeled, Sealed Container for Solid Hazardous Waste solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container for Liquid Hazardous Waste liquid_waste->collect_liquid contain_spill Contain and Absorb Spill spill->contain_spill contain_spill->collect_solid dispose Dispose via Approved Hazardous Waste Facility collect_solid->dispose collect_liquid->dispose

Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 5-Methyltridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Methyltridecanoyl-CoA was not located. The following guidance is based on safety protocols for structurally similar compounds and general best practices for handling acyl-CoA compounds in a laboratory setting. Researchers should always conduct a thorough risk assessment before beginning any experiment.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or safety goggles.[1] A face shield is recommended when there is a risk of splashing.[1][2]Protects eyes from splashes and aerosols.
Hand Protection Chemical-resistant nitrile or neoprene gloves.[3][4]Protects skin from direct contact.
Body Protection A clean lab coat or a disposable gown is required.[3][4]Protects skin and personal clothing from contamination.
Respiratory Protection A fit-tested N95 respirator or higher may be necessary if aerosols or dust are generated.[4]Prevents inhalation of the compound.
Footwear Closed-toe shoes that fully cover the foot.[3]Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

Workflow for Handling this compound

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Decontamination and Disposal receiving 1. Receipt and Inspection - Verify container integrity. - Check label information. storage 2. Secure Storage - Store in a cool, dry, well-ventilated area. - Keep container tightly closed. receiving->storage If container is intact ppe 3. Don PPE - Refer to PPE table. storage->ppe preparation 4. Preparation - Work in a ventilated fume hood. - Avoid generating dust or aerosols. ppe->preparation experiment 5. Experimentation - Handle with care. - Avoid contact with skin and eyes. preparation->experiment decontamination 6. Decontamination - Clean work surfaces thoroughly. - Decontaminate used equipment. experiment->decontamination waste_disposal 7. Waste Disposal - Dispose of waste in a designated, labeled container. - Follow institutional and local regulations. decontamination->waste_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.